Sodium beta-alaninate
Description
Properties
IUPAC Name |
sodium;3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJPFZCCZMBRFB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-95-9 (Parent) | |
| Record name | beta-Alanine, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00884928 | |
| Record name | .beta.-Alanine, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16690-93-0, 61791-60-4 | |
| Record name | beta-Alanine, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N-coco alkyl derivs., monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Alanine, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-Alanine, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.016 | |
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Foundational & Exploratory
sodium beta-alaninate chemical structure and properties
An In-Depth Technical Guide to Sodium Beta-Alaninate: Structure, Properties, and Applications
Introduction
This compound is the sodium salt of β-alanine, the only naturally occurring beta-amino acid.[1] As a stable and highly water-soluble compound, it serves as a crucial derivative of β-alanine for various scientific and industrial applications. Its unique structure, where the amino group is attached to the β-carbon, differentiates it from its alpha-amino acid counterpart, alanine, and imparts distinct chemical and biological properties. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical structure and physicochemical properties to its synthesis, characterization, and significant applications in drug development, nutritional science, and industrial processes. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is unequivocally identified by a standard set of chemical descriptors.
-
IUPAC Name: Sodium 3-aminopropanoate[2]
-
Synonyms: Sodium β-alaninate, β-Alanine monosodium salt, Sodium 3-aminopropionate[2][3]
-
Molecular Formula: C₃H₆NNaO₂[2]
-
Canonical SMILES: C(CN)C(=O)[O-].[Na+][2]
-
InChIKey: QKJPFZCCZMBRFB-UHFFFAOYSA-M[2]
The molecular structure consists of a three-carbon propanoate backbone with an amino group (-NH₂) attached to the second carbon from the carboxyl group (the β-carbon). The carboxyl group is deprotonated, forming a carboxylate anion (-COO⁻), which is ionically bonded to a sodium cation (Na⁺). This ionic character is a key determinant of its physical properties, particularly its high solubility in polar solvents.
Caption: 2D structure of this compound.
Physicochemical and Safety Properties
The utility of a chemical compound is largely dictated by its physical properties and safety profile. The data below has been aggregated from authoritative chemical databases.
| Property | Value | Reference |
| Molecular Weight | 111.08 g/mol | [2] |
| Appearance | White crystalline solid (based on parent compound) | [4] |
| Solubility in Water | High (Parent β-alanine: 54.5 g/100 mL) | [4] |
| pKa (of β-alanine) | 3.55 (carboxyl), 10.24 (amino) | [4] |
| Density | ~1.166 g/cm³ | [3] |
| Boiling Point | 237.1 °C at 760 mmHg | [3] |
| Topological Polar Surface Area | 66.2 Ų | [2] |
Discussion of Properties: The high water solubility of this compound, a direct result of its ionic nature, makes it an ideal candidate for aqueous formulations, including dietary supplements, cell culture media, and industrial absorbents. The two pKa values of its parent acid, β-alanine, indicate that in physiological and most aqueous environments (pH ~7), the carboxyl group will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), forming a zwitterion. The formation of the sodium salt locks the carboxyl group in its anionic state.
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound to prevent contact.
Synthesis and Analytical Characterization
Laboratory-Scale Synthesis
The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol describes a reliable method for its preparation.
Principle: β-alanine, a weak acid, is reacted with a stoichiometric equivalent of sodium hydroxide, a strong base. The hydroxide ion deprotonates the carboxylic acid group of β-alanine, forming water and the sodium salt. The product is then isolated by precipitation and purification.
Experimental Protocol:
-
Dissolution: Dissolve 10.0 g (0.112 mol) of β-alanine in 50 mL of deionized water in a 250 mL beaker with magnetic stirring. Gentle heating may be applied to aid dissolution.
-
Titration: Prepare a 2.24 M solution of sodium hydroxide (NaOH) by dissolving 4.48 g (0.112 mol) of NaOH pellets in 50 mL of deionized water. Caution: This process is exothermic. Allow the NaOH solution to cool to room temperature.
-
Reaction: Slowly add the NaOH solution dropwise to the stirring β-alanine solution. Monitor the pH of the mixture; the reaction is complete when a stable pH of ~10-11 is reached, indicating the full deprotonation of the carboxyl group.
-
Precipitation: Transfer the resulting aqueous solution to a 500 mL beaker. Add 200 mL of cold absolute ethanol while stirring vigorously. The this compound, being less soluble in ethanol, will precipitate out as a white solid.
-
Isolation: Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 25 mL portions of cold absolute ethanol to remove any unreacted starting materials and excess water.
-
Drying: Dry the purified this compound in a vacuum oven at 60°C to a constant weight.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Verification of the synthesized product's identity and purity is critical.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups. The spectrum should show a strong, broad absorption for the carboxylate anion (COO⁻) stretch around 1600-1550 cm⁻¹ and the N-H bending vibrations around 1640-1560 cm⁻¹, while the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in D₂O can confirm the carbon skeleton and the number of protons. The ¹H NMR spectrum is expected to show two triplet signals corresponding to the two methylene groups (-CH₂-).
-
Quantitative Analysis: A spectrophotometric method, based on the reaction of the primary amino group with a chromogenic agent like the sodium salt of 1,2-naphthoquinone-4-sulfonic acid, can be adapted to determine the concentration of this compound in solution with high accuracy and precision.[5][6]
Key Applications in Research and Industry
This compound's utility stems directly from the biological and chemical roles of its parent molecule, β-alanine.
Precursor for Carnosine Synthesis and Physiological Buffering
In drug development and nutritional science, the primary interest in β-alanine, and by extension its sodium salt, is its role as the rate-limiting precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[7]
Mechanism of Action: Within skeletal muscle, the enzyme carnosine synthetase combines β-alanine and L-histidine to form carnosine. Supplementation with β-alanine has been consistently shown to increase muscle carnosine concentrations.[7] Carnosine is a highly effective intracellular proton buffer. During high-intensity exercise, glycolysis produces hydrogen ions (H⁺), leading to a drop in muscle pH, which contributes to fatigue by inhibiting key enzymes and interfering with calcium handling.[7] By buffering these excess protons, elevated carnosine levels can delay the onset of neuromuscular fatigue and enhance performance in short to medium-duration, high-intensity activities.[4] this compound provides a highly bioavailable source of β-alanine to drive this critical pathway.
Caption: Role of β-Alanine in Carnosine Synthesis and Buffering.
Functional Agent in Carbon Capture Technologies
Amino acid salt solutions, including aqueous this compound, are emerging as promising solvents for post-combustion CO₂ capture.[8] They represent a potentially more environmentally friendly and stable alternative to traditional alkanolamine solvents.
Causality of Application: The primary amino group of this compound reacts with dissolved CO₂ in a reversible reaction to form a carbamate salt. This chemical absorption process effectively removes CO₂ from flue gas streams. Compared to conventional amines, amino acid salts exhibit significantly lower volatility, reducing solvent loss and environmental emissions.[8] Furthermore, they often show higher resistance to thermal and oxidative degradation.[8] The efficiency of the absorption process depends on physicochemical properties such as density and viscosity, which must be carefully characterized at different temperatures and concentrations to design and model industrial-scale absorption towers.[8]
Conclusion
This compound is more than just a simple salt; it is a versatile and enabling compound with significant scientific and industrial value. Its well-defined chemical structure, high water solubility, and straightforward synthesis make it an accessible and reliable reagent. For drug development and nutritional science professionals, it serves as a highly effective pro-drug for carnosine, offering a scientifically validated means to enhance intracellular buffering capacity and combat muscle fatigue. For chemical engineers and environmental scientists, it represents a next-generation functional material for carbon capture technologies, promising improved stability and a better environmental profile. Continued research into its applications, particularly in optimizing formulations for bioavailability and refining its use in industrial processes, will further solidify its importance across multiple scientific disciplines.
References
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β-Alanine - Wikipedia . Wikipedia. [Link]
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Radical S‐Adenosyl‐L‐Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized - American Chemical Society . Journal of the American Chemical Society. [Link]
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beta-Alanine, monosodium salt | C3H6NNaO2 | CID 23674880 - PubChem . PubChem. [Link]
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Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture - Chemical Engineering Transactions . Chemical Engineering Transactions. [Link]
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Advances in the synthesis of β-alanine - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
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Sodium bicarbonate and beta-alanine supplementation: Is combining both better than either alone? A systematic review and meta-analysis . National Center for Biotechnology Information. [Link]
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β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid - ResearchGate . ResearchGate. [Link]
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sodium N-(2-aminoethyl)-beta-alaninate | C5H11N2NaO2 | CID 23711569 - PubChem . PubChem. [Link]
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β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid . Zaporozhye Medical Journal. [Link]
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- 4. β-Alanine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. Sodium bicarbonate and beta-alanine supplementation: Is combining both better than either alone? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sodium Beta-Alaninate
Abstract
This technical guide provides a comprehensive examination of the in vitro mechanism of action of sodium beta-alaninate. As the sodium salt of the non-proteogenic amino acid beta-alanine, its biological activity is fundamentally tied to the bioavailability of beta-alanine for intracellular processes. This document delineates the complete pathway, beginning with cellular uptake via specific transporters, followed by its rate-limiting role in the enzymatic synthesis of carnosine. Subsequently, the guide explores the downstream physiological consequences of elevated intracellular carnosine, including enhanced proton buffering capacity, antioxidant effects, and anti-glycation activity. Each mechanistic step is substantiated with detailed experimental protocols and data interpretation guidelines, designed for researchers, scientists, and drug development professionals. The aim is to provide a robust framework for investigating this compound in a controlled, in vitro environment.
Section 1: Foundational Concepts
Introduction to this compound
This compound is the sodium salt of beta-alanine, the only naturally occurring beta-amino acid in animals. In aqueous solutions, such as cell culture media, it readily dissociates, providing beta-alanine for biological utilization. The core mechanism of action is therefore that of beta-alanine itself. The primary and most well-documented role of beta-alanine is to serve as the rate-limiting precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[1]
The Biological Imperative: Carnosine Synthesis
Carnosine is found in high concentrations in excitable tissues, particularly skeletal muscle and the brain. It is synthesized by the enzyme carnosine synthase, which ligates beta-alanine and L-histidine in an ATP-dependent reaction.[2][3] Cellular availability of beta-alanine, not L-histidine, is the rate-limiting factor in this synthesis.[1][3] Therefore, supplementing cells in vitro with this compound directly increases the substrate pool for carnosine production, elevating intracellular carnosine concentrations and enabling the study of its multifaceted physiological roles.[4][5] These roles include intracellular pH buffering, antioxidant activity, and anti-glycation.[6]
Section 2: The Gateway to Action: Cellular Uptake and Transport
The journey of beta-alanine into the cell is the critical first step of its mechanism. This process is not passive but is mediated by a specific, energy-dependent transport system.
The Key Transporter: SLC6A6 (TauT)
The primary transporter responsible for beta-alanine uptake is the Solute Carrier Family 6 Member 6 (SLC6A6), also known as the taurine transporter (TauT).[7][8] This protein is a multi-pass membrane protein that facilitates the transport of taurine and beta-alanine in a sodium- and chloride-dependent manner.[7][9] Stoichiometric studies suggest that the transport of one molecule of beta-alanine is coupled with the co-transport of two sodium ions and one chloride ion.[9] This ion gradient dependence signifies an active transport mechanism.
-
Expert Insight: The choice of cell line for in vitro studies is paramount. It is essential to select a cell line that endogenously expresses functional SLC6A6 or to use a model where it is recombinantly expressed. Preliminary validation of SLC6A6 gene expression via qPCR or protein expression via Western blot is a recommended best practice.
Kinetics of Transport
The transport of beta-alanine via SLC6A6 follows Michaelis-Menten kinetics. Understanding these kinetic parameters is crucial for designing effective dosing strategies in vitro.
| Parameter | Description | Typical In Vitro Value | Source |
| Km | Michaelis-Menten constant; the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates higher affinity. | ~36-55 µM | [10][11] |
| Vmax | Maximum velocity of transport at saturating substrate concentrations. | Varies by cell type and transporter expression level. | [9] |
-
Causality in Experimental Design: The Km value informs the concentration range for experimentation. To study dose-dependent effects, concentrations should bracket the Km (e.g., 0.1x, 1x, and 10x Km). Working at concentrations far above the Km may lead to saturation of the transporter, masking subtle effects and potentially inducing off-target responses.
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 4. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]
- 5. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]
- 7. uniprot.org [uniprot.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SLC6A6 | Cancer Genetics Web [cancerindex.org]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Solubility of Sodium Beta-Alaninate in Organic Solvents
Introduction
Sodium beta-alaninate, the sodium salt of the naturally occurring beta-amino acid β-alanine, is a compound of increasing interest in pharmaceutical and chemical synthesis applications. Its utility as a precursor, a pH buffer, or a key component in formulations necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. The extent to which this compound dissolves in various organic solvents dictates crucial parameters for drug development, including formulation strategies, purification methods, and reaction kinetics.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific salt, this document focuses on the underlying scientific principles and provides a robust, field-proven experimental protocol to empower researchers to generate reliable and reproducible solubility data in their own laboratories. Our approach emphasizes not just the procedural steps but the causality behind them, ensuring a deep and practical understanding of the entire process.
Section 1: Theoretical Principles of Solubility
The dissolution of an ionic compound like this compound is a complex thermodynamic process governed by the interplay between the solute, the solvent, and the resulting solution. The overall spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG = ΔH – TΔS), which must be negative for the process to be favorable.[1][2] This is dictated by the balance between the energy required to break apart the solute's crystal lattice and the energy released when the resulting ions are stabilized by the solvent.
Physicochemical Properties of this compound
This compound (C₃H₆NNaO₂) is an ionic salt. In its solid state, it exists as a crystal lattice composed of sodium cations (Na⁺) and beta-alaninate anions (H₂N-CH₂-CH₂-COO⁻). This ionic nature is the single most critical factor determining its solubility profile. Unlike its parent zwitterionic amino acid, the salt is fully dissociated into charged species, which profoundly influences its interaction with solvent molecules.
Key Factors Governing Solubility in Organic Solvents
The solubility of an ionic salt in an organic solvent is a battle between two primary energy considerations:
-
Lattice Energy (ΔH_lattice): This is the energy required to overcome the electrostatic forces holding the Na⁺ and beta-alaninate ions together in the solid crystal.[3][4] It is an energetically unfavorable (endothermic) process. Compounds with high lattice energies are inherently more difficult to dissolve.[3]
-
Solvation Energy (ΔH_solvation): This is the energy released when solvent molecules arrange themselves around the individual ions, stabilizing them.[4] This is an energetically favorable (exothermic) process. For dissolution to occur, the solvation energy must be sufficient to compensate for the lattice energy.
These energy terms are influenced by the specific properties of both the solute and the solvent.
-
Solvent Polarity and Dielectric Constant: Polar solvents have molecules with a significant dipole moment, allowing them to effectively interact with and stabilize charged ions. The general principle of "like dissolves like" suggests that highly ionic salts like this compound will be more soluble in polar solvents.[5][6] Nonpolar solvents (e.g., hexane, toluene) lack the ability to stabilize the separated ions, resulting in negligible solubility.
-
Hydrogen Bonding: The beta-alaninate anion possesses both hydrogen bond donors (-NH₂) and acceptors (-COO⁻). Organic solvents capable of hydrogen bonding (e.g., alcohols like ethanol, methanol) can form strong interactions with the anion, significantly contributing to the solvation energy and enhancing solubility.
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Temperature: For most solid solutes, the dissolution process is endothermic (ΔH > 0). According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[3][5][7] However, this effect must be determined empirically for each solute-solvent system.
Caption: Key thermodynamic factors influencing the dissolution of this compound.
Section 2: Experimental Determination of Thermodynamic Solubility
Given the lack of established data, an empirical approach is necessary. The Equilibrium Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility.[8] Its reliability stems from its direct measurement of the solute concentration in a saturated solution at thermodynamic equilibrium.
Rationale for the Shake-Flask Method
This method ensures that the solution has reached its maximum saturation point under controlled conditions. By adding an excess of the solid solute to the solvent, a dynamic equilibrium is established where the rate of dissolution equals the rate of precipitation.[8] This state represents the true thermodynamic solubility. The extended equilibration time (typically 24-72 hours) is critical to ensure this equilibrium is reached, especially for compounds that dissolve slowly.
Detailed Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been achieved.
Materials and Reagents:
-
This compound (CAS: 16690-93-0), high purity (≥98%)[9]
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran), analytical grade or higher
-
Scintillation vials or glass flasks with screw caps (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge (optional, but recommended)
-
HPLC or UV-Vis spectrophotometer for analysis
Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into each of three separate vials for each solvent to be tested. The key is to have a visible amount of undissolved solid remaining at the end of the experiment.
-
Pipette a precise volume of the selected organic solvent (e.g., 5.0 mL) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined time. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary to ensure equilibrium.
-
Self-Validation Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[8]
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed at the experimental temperature for at least 1-2 hours to allow excess solid to settle.
-
Option A (Recommended): Centrifuge the vials at the experimental temperature for 15-20 minutes to pellet the undissolved solid. This minimizes the risk of clogging the filter in the next step.
-
Option B: Proceed directly to filtration if a centrifuge is unavailable.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a syringe filter (pre-rinsed with a small amount of the sample solution to saturate any binding sites) and filter the solution into a clean, labeled collection vial. This step is critical to remove all particulate matter.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear filtrate with an appropriate solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.
-
Prepare at least two different dilutions to ensure accuracy.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (see Section 3) to determine the concentration of this compound.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final solubility in units such as mg/mL or mol/L.
-
Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.
Section 3: Analytical Quantification
The trustworthiness of your solubility data is entirely dependent on the accuracy of the analytical method used for quantification. The method must be validated to prove it is fit for purpose.[10]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products.
-
Detection: The beta-alaninate molecule lacks a strong chromophore for UV detection at standard wavelengths (e.g., 254 nm). Therefore, detection must be performed at a lower wavelength, typically in the range of 200-210 nm, to detect the carboxyl group.[11] This requires a high-purity mobile phase to minimize background noise.
-
Derivatization (Optional): For higher sensitivity and selectivity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) can be employed.[11][12] These reagents react with the primary amine of beta-alaninate to form a product with strong UV or fluorescence signals.[12]
Example Starting HPLC-UV Method (Underivatized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile mixture (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Analytical Method Validation
Before analyzing experimental samples, the chosen analytical method must be validated. This involves a series of experiments to demonstrate its performance characteristics.[13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve should be generated with a correlation coefficient (r²) > 0.999.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking a blank solvent with a known amount of the analyte and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same analyst, same day) and intermediate precision (different analysts, different days).[15]
Section 4: Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a structured format to facilitate comparison and analysis.
Illustrative Data Table
The following table provides a template for recording and presenting the solubility data for this compound. Researchers should populate this table with their own experimental findings.
| Solvent Class | Solvent Name | Dielectric Constant (at 20°C) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Alcohols | Methanol | 32.7 | 25 | Experimental Data | Experimental Data |
| Ethanol | 24.5 | 25 | Experimental Data | Experimental Data | |
| Isopropanol | 19.9 | 25 | Experimental Data | Experimental Data | |
| Ketones | Acetone | 20.7 | 25 | Experimental Data | Experimental Data |
| Nitriles | Acetonitrile | 37.5 | 25 | Experimental Data | Experimental Data |
| Esters | Ethyl Acetate | 6.0 | 25 | Experimental Data | Experimental Data |
| Ethers | Tetrahydrofuran (THF) | 7.6 | 25 | Experimental Data | Experimental Data |
| Hydrocarbons | Toluene | 2.4 | 25 | Experimental Data | Experimental Data |
| Hexane | 1.9 | 25 | Experimental Data | Experimental Data |
Interpretation of Results
The collected data should be analyzed in the context of the theoretical principles outlined in Section 1. It is expected that solubility will generally correlate with the solvent's polarity (dielectric constant) and its ability to participate in hydrogen bonding. For instance, higher solubility is anticipated in polar, protic solvents like methanol and ethanol compared to nonpolar, aprotic solvents like hexane and toluene. Deviations from this trend can provide valuable insights into specific solute-solvent interactions.
Conclusion
Determining the solubility of this compound in organic solvents is a foundational step for its effective use in scientific and industrial applications. While existing literature lacks specific quantitative data, this guide provides the necessary theoretical background and a detailed, robust experimental protocol to enable researchers to generate this critical information. By adhering to the principles of the equilibrium shake-flask method and employing a validated analytical technique, scientists can produce reliable, high-quality solubility data. This, in turn, will facilitate more efficient process development, superior formulation design, and a deeper understanding of the chemical behavior of this important compound.
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An In-Depth Technical Guide on the Thermal Degradation Behavior of Sodium Beta-Alaninate
Introduction: The Criticality of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the thermal stability of any compound is a cornerstone of its viability as a drug substance or an excipient. For sodium beta-alaninate, a salt of the naturally occurring beta-amino acid, understanding its behavior under thermal stress is paramount. As a precursor and intermediate in the synthesis of various pharmaceutical compounds, its degradation profile directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive technical overview of the thermal degradation behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic pathways of its decomposition, outline robust analytical methodologies for its characterization, and present a framework for interpreting the resulting data.
Anticipated Thermal Degradation Pathway
The thermal decomposition of this compound is a complex process involving multiple steps. Based on available literature for related compounds, the degradation is expected to initiate with intramolecular cyclization and dimerization reactions, followed by fragmentation at higher temperatures.
A study on the thermal degradation of sodium salts of several amino acids, including this compound, identified the major degradation products upon heating to be the β-alanine dimer, the carbamate of the β-alanine dimer, and tetrahydro-1,3-oxazin-6-one.[2] The formation of these products suggests a pathway involving initial dimerization followed by cyclization and other rearrangements.
The degradation likely proceeds as follows:
-
Dimerization: Two molecules of this compound undergo condensation to form a dimer.
-
Cyclization/Rearrangement: The dimer can then undergo further reactions, including the formation of a carbamate and a cyclic oxazinone derivative.[2]
-
Fragmentation: At elevated temperatures, these larger molecules will fragment into smaller volatile compounds. The final solid residue is anticipated to be sodium carbonate, resulting from the reaction of the sodium ions with carbon dioxide produced during decomposition.[3]
Figure 1: Proposed thermal degradation pathway of this compound.
Core Analytical Techniques and Expected Results
A multi-technique approach is essential for a thorough characterization of the thermal degradation of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the number of degradation steps, and the mass of non-volatile residue.[5]
Expected TGA Profile: Based on data from analogous compounds like sodium alginate and other amino acid salts, the TGA thermogram of this compound is expected to show a multi-stage decomposition.[3][6]
-
Initial Stage (below 150°C): A minor mass loss may be observed due to the release of adsorbed water.
-
Main Decomposition (approx. 200°C - 400°C): A significant and likely multi-step mass loss will occur as the organic portion of the molecule degrades to form volatile products.
-
Final Residue: A stable plateau is expected at higher temperatures, corresponding to the mass of the inorganic residue, likely sodium carbonate.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, providing information on thermal events such as melting, crystallization, and decomposition.[7]
Expected DSC Profile: The DSC thermogram will complement the TGA data by revealing the energetic changes associated with decomposition.
-
Endothermic Events: An endotherm corresponding to melting may be observed, followed by endothermic or exothermic events associated with the various stages of decomposition. The decomposition of many amino acids is an endothermic process.[8]
-
Exothermic Events: The formation of more stable products or secondary reactions could result in exothermic peaks.
| Parameter | Expected Value/Observation | Rationale/Supporting Evidence |
| TGA Onset of Decomposition | ~200 - 250 °C | Based on the thermal stability of similar amino acid salts and the known degradation of beta-alanine.[2][9] |
| TGA Mass Loss (Main Stage) | 50 - 70% | Calculated based on the expected loss of the organic portion of the molecule to form volatile products, leaving a residue of sodium carbonate. |
| TGA Final Residue | ~30 - 40% | Corresponds to the theoretical mass percentage of sodium carbonate (Na₂CO₃) from the initial mass of this compound. |
| DSC Melting Point | Not well-defined, may overlap with decomposition | Many amino acid salts decompose at or near their melting points. |
| DSC Decomposition Events | Multiple endothermic and/or exothermic peaks | Reflects the multi-step degradation pathway involving dimerization, cyclization, and fragmentation.[2] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a robust and reproducible analysis of the thermal degradation of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[10]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[10]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify the thermal transitions (e.g., melting, decomposition) of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and characterize any endothermic or exothermic peaks, noting their onset temperatures, peak temperatures, and enthalpies.
-
Figure 2: Experimental workflow for the thermal analysis of this compound.
Advanced Characterization: Evolved Gas Analysis (EGA)
To unequivocally identify the volatile degradation products, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer is highly recommended.[11] This hyphenated technique, known as Evolved Gas Analysis (EGA), provides real-time chemical identification of the gases released at each stage of decomposition, allowing for a definitive confirmation of the proposed degradation pathway.
Conclusion: A Framework for Stability Assessment
This technical guide provides a comprehensive framework for understanding and evaluating the thermal degradation behavior of this compound. By employing a combination of TGA and DSC, researchers can obtain critical data on its thermal stability and decomposition profile. The proposed degradation pathway, supported by literature on related compounds, offers a solid basis for interpreting experimental results. For drug development professionals, this information is crucial for ensuring the quality, safety, and stability of pharmaceutical products where this compound is used as an intermediate or excipient. Adherence to the detailed experimental protocols will ensure the generation of reliable and reproducible data, forming a self-validating system for the thermal analysis of this important compound.
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Navigating the In Vivo Journey of Sodium Beta-Alaninate: A Technical Guide to Pharmacokinetics and Bioavailability in Animal Models
Foreword: The Scientific Imperative for Pharmacokinetic Profiling
For researchers, scientists, and drug development professionals, understanding the intricate dance of a compound within a biological system is paramount. This guide provides an in-depth technical exploration of the preclinical evaluation of sodium beta-alaninate, a salt form of the endogenous amino acid β-alanine. While β-alanine is widely recognized for its role as a precursor to carnosine, a critical intramuscular buffer, the pharmacokinetic advantages and in vivo behavior of its sodium salt remain a nuanced area of investigation.[1][2] This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and ethical responsibility. Our objective is to equip you with the foundational knowledge and practical methodologies to design and execute robust pharmacokinetic and bioavailability studies of this compound in animal models, thereby accelerating its journey from the laboratory to potential therapeutic application.
The Rationale for this compound: A Mechanistic Perspective
The selection of a salt form for a therapeutic agent is a deliberate strategy to optimize its physicochemical and pharmacokinetic properties. In the case of β-alanine, its absorption from the gastrointestinal tract is not a simple passive diffusion process. Studies in rat models have demonstrated that the intestinal absorption of β-alanine is a saturable process, mediated by specific transporters that are dependent on the presence of sodium ions (Na+).[3][4] This Na+-dependent transport is a cornerstone of its uptake mechanism.
Therefore, formulating β-alanine as a sodium salt—this compound—is a logical approach hypothesized to enhance its absorption and, consequently, its bioavailability. The localized increase in sodium ion concentration at the site of absorption could potentially facilitate the activity of these Na+-dependent transporters, leading to a more efficient uptake of β-alanine into the systemic circulation.
Visualizing the Absorption Pathway
The following diagram illustrates the proposed sodium-dependent transport mechanism of β-alanine across the intestinal epithelium.
Caption: Proposed Na+-dependent transport of β-alanine.
Designing a Robust Preclinical Pharmacokinetic Study
A well-designed pharmacokinetic study is the bedrock of understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For this compound, the primary goals are to determine its rate and extent of absorption and to compare its pharmacokinetic profile against that of standard β-alanine. Rodent models, particularly rats and mice, are commonly used for these initial in vivo assessments due to their well-characterized physiology and the availability of established research protocols.[5]
Ethical Considerations: The 3Rs Principle
All animal studies must be conducted in strict adherence to ethical guidelines, embracing the principles of the 3Rs: Replacement, Reduction, and Refinement .[6][7][8] Protocols should be designed to use the minimum number of animals necessary to obtain statistically significant data, and all procedures must be refined to minimize any potential pain or distress.[5][6]
Experimental Workflow
The following diagram outlines a comprehensive workflow for a comparative pharmacokinetic study of this compound versus β-alanine.
Caption: Workflow for a comparative pharmacokinetic study.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for the key phases of the pharmacokinetic study.
Formulation and Administration
The choice of vehicle and administration route is critical for obtaining reliable data.
-
Vehicle Selection: For oral administration, an aqueous vehicle such as sterile water or 0.5% methylcellulose is often suitable for water-soluble compounds like this compound. For intravenous (IV) administration, sterile saline is the standard. All formulations must be prepared under aseptic conditions.
-
Oral Administration (Gavage):
-
Animal Preparation: Fast the animals overnight (with free access to water) to minimize food-drug interactions.
-
Dose Calculation: Accurately weigh each animal to calculate the precise dose volume. A typical oral gavage volume for rats is 5-10 mL/kg.[9]
-
Procedure: Gently restrain the rat. Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[10][11] Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it into the esophagus.[11] Administer the dose slowly over 2-3 seconds.[12]
-
-
Intravenous Administration (Bolus Injection):
-
Animal Preparation: Anesthetize the animal if required by the approved protocol. Warming the animal can help dilate the tail veins.
-
Dose Calculation: The maximum bolus IV injection volume for a mouse is typically 5 mL/kg.[13][14]
-
Procedure: Place the mouse in a restrainer. Swab the lateral tail vein with 70% ethanol. Using a 27-30 gauge needle, insert it into the vein at a shallow angle.[13] Inject the dose as a slow bolus and apply gentle pressure to the injection site upon needle withdrawal.
-
Blood Sample Collection
Serial blood sampling from the same animal reduces inter-animal variability.
-
Sampling Sites: Common sites in rats include the tail vein, saphenous vein, or submandibular vein.
-
Time Points: Collect blood at predefined time points to capture the absorption, distribution, and elimination phases. A typical schedule for an oral study would be: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Procedure:
-
Anesthetize the animal if necessary.
-
Puncture the selected vein with a sterile lancet or needle.
-
Collect approximately 100-200 µL of blood into an anticoagulant-coated tube (e.g., EDTA).
-
Apply gentle pressure to the site to stop the bleeding.
-
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like β-alanine in biological matrices due to its high sensitivity and specificity.[15][16][17]
-
Sample Preparation: Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples to remove proteins that can interfere with the analysis.
-
Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) to separate β-alanine from other plasma components.[15]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection of β-alanine.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, and stability.[18]
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches the systemic circulation. |
Absolute bioavailability (F) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Distribution, Metabolism, and Excretion (DME)
Beyond plasma pharmacokinetics, understanding the tissue distribution and elimination pathways of this compound is crucial.
Tissue Distribution
To assess how this compound distributes into different tissues, a terminal study is required.
-
Protocol:
-
Administer a single dose of this compound to a group of animals.
-
At a predetermined time point (e.g., Tmax), euthanize the animals.
-
Harvest key tissues such as the brain, liver, kidneys, and skeletal muscle.[19][20][21]
-
Homogenize the tissues and analyze the concentration of β-alanine using a validated LC-MS/MS method.
-
Metabolism and Excretion
The primary metabolic fate of β-alanine involves its incorporation into carnosine or its degradation.[1] To investigate the excretion pathways:
-
Protocol:
Conclusion: Synthesizing the Evidence for Future Development
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic and bioavailability assessment of this compound in animal models. By meticulously following these protocols and grounding the experimental design in a strong mechanistic rationale, researchers can generate high-quality, reliable data. This information is indispensable for understanding the in vivo behavior of this promising compound, making informed decisions in the drug development process, and ultimately, unlocking its full therapeutic potential. The emphasis on ethical conduct and scientific rigor at every stage ensures that the data generated is not only robust but also obtained with the utmost respect for the animal models that are integral to biomedical advancement.
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Dolan, E., et al. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. Advances in Nutrition, 10(3), 452-463. [Link]
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Tashko, G., et al. (2019). A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program. Gravitational and Space Research, 7(1), 1-13. [Link]
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Thwaites, D. T., et al. (2005). Na+ and pH dependence of proline and beta-alanine absorption in rat small intestine. Acta Physiologica Scandinavica, 184(3), 221-231. [Link]
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Wang, Y., et al. (2025). Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies. Drug Design, Development and Therapy, 19, 8679-8688. [Link]
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Chi, V., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(16), e1205. [Link]
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Frandsen, H., & Rasmussen, S. (2004). Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C). Drug Metabolism and Disposition, 32(6), 661-666. [Link]
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Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. [Link]
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Wang, Y., et al. (2025). Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic. Drug Design, Development and Therapy, 19, 8679-8688. [Link]
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Stellingwerff, T., et al. (2012). Optimizing human in vivo dosing and delivery of β-alanine supplements for muscle carnosine synthesis. Amino Acids, 43(1), 57-65. [Link]
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Uchida, S., et al. (1996). Sodium and chloride ion-dependent transport of beta-alanine across the blood-brain barrier. Journal of Neurochemistry, 67(1), 330-337. [Link]
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Huerta, O. J., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Pharmaceutics, 13(9), 1517. [Link]
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Paixão, P., et al. (2017). Bioequivalence Requirements in the European Union: Critical Discussion. Frontiers in Pharmacology, 8, 679. [Link]
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Han, T. (2023). Mouse tissue collection. protocols.io. [Link]
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Sawicki, T., et al. (2017). Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration. Molecules, 22(12), 2137. [Link]
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Sawicki, T., et al. (2017). Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration. Molecules, 22(12), 2137. [Link]
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Odintsova, E. S., et al. (2018). Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus). Journal of the American Association for Laboratory Animal Science, 57(6), 681-689. [Link]
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Sips, H. J., et al. (1981). Sodium-gradient-stimulated transport of l-alanine by plasma-membrane vesicles isolated from liver parenchymal cells of fed and starved rats. Crucial role of the adrenal glucocorticoids. Biochemical Journal, 194(3), 889-899. [Link]
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Samson, M., & Fehlmann, M. (1982). Heterogeneous distribution of the sodium-dependent alanine transport activity in the rat hepatocyte plasma membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 687(2), 340-344. [Link]
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An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sodium β-Alaninate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Sodium β-alaninate, the sodium salt of the naturally occurring beta-amino acid β-alanine, serves as a crucial intermediate in various chemical syntheses. Despite its utility, a comprehensive understanding of its solid-state properties, specifically its crystal structure and polymorphic behavior, remains conspicuously absent from publicly accessible scientific literature and crystallographic databases. This guide addresses this knowledge gap by providing a framework for the investigation of sodium β-alaninate's solid-state chemistry. While definitive crystallographic data for sodium β-alaninate is not available, this document outlines the imperative for such studies, details the established methodologies for crystal structure determination and polymorphism screening, and presents the known synthetic routes. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary scientific rationale and practical protocols to explore and characterize the solid-state landscape of this compound.
Introduction: The Significance of Solid-State Characterization
In the pharmaceutical and materials science sectors, the solid-state form of a compound is of paramount importance. Different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit disparate physicochemical properties, including solubility, dissolution rate, stability, hygroscopicity, and mechanical behavior. For active pharmaceutical ingredients (APIs), these differences can profoundly impact bioavailability, manufacturability, and shelf-life. Therefore, a thorough investigation of the crystal structure and potential for polymorphism is a critical and regulatory-expected step in drug development.[1][2]
Sodium β-alaninate, with the chemical formula C₃H₆NNaO₂, is a key building block in the synthesis of various molecules.[3][4] Its physical and chemical properties in solution are leveraged for these applications; however, its solid-state characteristics are not well-documented. This lack of information presents both a challenge and an opportunity for researchers. A comprehensive understanding of the crystal structure and polymorphism of sodium β-alaninate could lead to improved control over its synthesis, purification, and storage, and could potentially unlock new applications.
Current State of Knowledge: A Critical Gap
Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), and a thorough review of scientific literature reveal a notable absence of published single-crystal or powder X-ray diffraction data for sodium β-alaninate. Consequently, fundamental crystallographic information such as the space group, unit cell dimensions, and atomic coordinates remains undetermined.
While the crystal structure of the parent compound, β-alanine, has been a subject of study, this information cannot be directly extrapolated to its sodium salt.[5][6][7] The introduction of the sodium cation and the corresponding deprotonation of the carboxylic acid group will lead to a fundamentally different crystal packing, driven by ionic interactions and altered hydrogen bonding networks.
Synthetic Pathways to Sodium β-Alaninate
The primary methods for the synthesis of sodium β-alaninate generally involve the neutralization of β-alanine with a sodium base or the saponification of a β-alanine precursor.
Neutralization of β-Alanine
A straightforward and common method for preparing sodium β-alaninate is the direct neutralization of β-alanine with an equimolar amount of a sodium base, such as sodium hydroxide or sodium ethoxide, in a suitable solvent.
Protocol for Synthesis via Neutralization:
-
Dissolution: Dissolve β-alanine in a minimal amount of a suitable solvent (e.g., water or ethanol).
-
Base Addition: Slowly add one molar equivalent of a sodium hydroxide solution to the β-alanine solution with continuous stirring.
-
Reaction Monitoring: Monitor the pH of the solution. The reaction is complete when a neutral pH is achieved.
-
Isolation: The solvent can be removed under reduced pressure to yield the sodium β-alaninate salt. Further purification can be achieved by recrystallization from an appropriate solvent system.
Saponification of β-Aminopropionitrile
An alternative industrial route involves the saponification of β-aminopropionitrile with aqueous sodium hydroxide. This method produces a solution of sodium β-alaninate.
Caption: Synthetic routes to sodium β-alaninate.
A Framework for Crystal Structure Determination and Polymorphism Screening
Given the absence of crystallographic data for sodium β-alaninate, this section provides a comprehensive workflow for its solid-state characterization. This framework is designed to guide researchers in identifying and characterizing the crystalline forms of this compound.
Crystallization and Polymorph Screening
The first step in solid-state characterization is to produce high-quality single crystals and to explore the potential for polymorphism. A systematic polymorph screen involves crystallizing the compound from a wide range of solvents and under various conditions.[1][2]
Experimental Protocol for Polymorph Screening:
-
Solvent Selection: Choose a diverse set of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
-
Crystallization Techniques: Employ a variety of crystallization methods:
-
Slow Evaporation: Dissolve sodium β-alaninate in a solvent at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it slowly to induce crystallization.
-
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.
-
Vapor Diffusion: Place a solution of the compound in an open vial inside a larger sealed container containing an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.
-
-
Solid-State Generation: Other techniques such as grinding, lyophilization, and melt-quenching can also be employed to explore different solid forms.
Caption: Workflow for polymorph screening and crystal structure determination.
Primary Characterization Techniques
The solid forms obtained from the screening process should be characterized using a suite of analytical techniques to identify unique crystalline phases.
Table 1: Key Analytical Techniques for Solid-State Characterization
| Technique | Purpose | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Fingerprinting of crystalline phases. | Provides a unique diffraction pattern for each crystalline form, allowing for the identification of different polymorphs. |
| Differential Scanning Calorimetry (DSC) | Thermal analysis. | Determines melting points, phase transition temperatures, and enthalpies of fusion and transition. |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. | Measures weight loss as a function of temperature, identifying solvates and hydrates and determining thermal decomposition temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational spectroscopy. | Provides information on the functional groups and their hydrogen bonding environments, which can differ between polymorphs. |
| Scanning Electron Microscopy (SEM) | Morphological analysis. | Visualizes the crystal habit and particle size of the different solid forms. |
Definitive Structure Elucidation: Single-Crystal X-Ray Diffraction
The gold standard for determining the precise three-dimensional arrangement of atoms in a crystal is Single-Crystal X-Ray Diffraction (SCXRD). Obtaining single crystals of suitable size and quality is a critical, and often challenging, step.
Protocol for Single-Crystal X-Ray Diffraction Analysis:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates of all atoms in the asymmetric unit.
Anticipated Structural Features of Sodium β-Alaninate
While the actual crystal structure is unknown, we can hypothesize some potential structural features based on the molecular structure of sodium β-alaninate:
-
Ionic Interactions: Strong electrostatic interactions between the sodium cations (Na⁺) and the carboxylate anions (-COO⁻) are expected to be a dominant feature of the crystal packing.
-
Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, and the carboxylate oxygen atoms are hydrogen bond acceptors. An extensive network of intermolecular hydrogen bonds is likely to play a significant role in stabilizing the crystal lattice.
-
Coordination of the Sodium Ion: The sodium ion will likely be coordinated by multiple oxygen atoms from the carboxylate groups of neighboring β-alaninate molecules, and potentially by the nitrogen atom of the amine group. The coordination geometry around the sodium ion will be a key determinant of the overall crystal structure.
Conclusion and Future Outlook
The solid-state chemistry of sodium β-alaninate represents a significant unexplored area. The absence of crystallographic data and polymorphism studies in the public domain underscores the need for a systematic investigation. This technical guide provides a comprehensive roadmap for researchers to undertake such a study. By following the outlined synthetic and analytical protocols, it will be possible to elucidate the crystal structure(s) of sodium β-alaninate, identify any existing polymorphs, and characterize their physicochemical properties. This knowledge will not only be of fundamental scientific interest but will also provide a more robust foundation for the use of sodium β-alaninate in its various applications, particularly in the context of drug development and materials science. The elucidation of its solid-state properties will enable better control over its solid form, leading to improved process efficiency, product quality, and stability.
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CAS Common Chemistry. (n.d.). β-Alanine sodium salt. CAS, a division of the American Chemical Society. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2015). Nucleation kinetics, growth and Studies of beta-alanine single crystals. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2007). Thermal properties characterization of sodium alanates. Retrieved January 24, 2026, from [Link]
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Journal of Materials Chemistry A. (2013). Regeneration of sodium alanate studied by powder in situ neutron and synchrotron X-ray diffraction. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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Unidirectional growth of β-Alanine doped GPI Single Crystal and its Surface analysis using Etching, SEM, AFM and Laser damage threshold studies. (n.d.). Retrieved January 24, 2026, from [Link]
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ResearchGate. (2017). a Crystal structure of the amino acid 2-aminopropanoic acid CH 3 CH(NH.... Retrieved January 24, 2026, from [Link]
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ResearchGate. (2022). Shows the XRD spectra of pure L-alanine single crystal. Retrieved January 24, 2026, from [Link]
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Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved January 24, 2026, from [Link]
-
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Methodological & Application
sodium beta-alaninate as a precursor in peptide synthesis protocols
Application Note & Protocol
Topic: A Researcher's Guide to the Incorporation of β-Alanine in Peptide Synthesis using Sodium β-Alaninate as a Precursor
Abstract
β-Alanine, the only naturally occurring β-amino acid, is a powerful tool in peptidomimetic and drug design.[1][2] Its incorporation into peptide backbones induces unique conformational constraints, enhances proteolytic stability, and can modulate biological activity.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the successful incorporation of β-alanine into synthetic peptides using solid-phase peptide synthesis (SPPS). We will clarify the nature of the precursor, detailing the use of N-terminally protected β-alanine and the role of its carboxylate salt (e.g., sodium β-alaninate) during the crucial activation step. This document furnishes detailed, field-proven protocols based on the robust Fmoc/tBu strategy, offers insights into the causality behind experimental choices, and provides troubleshooting guidance to ensure high-yield, high-purity synthesis of β-alanine-containing peptides.
Introduction: The Strategic Value of β-Alanine in Peptide Engineering
The Unique Identity of β-Alanine
Unlike the 20 proteinogenic α-amino acids that form the basis of natural proteins, β-alanine features its amino group attached to the β-carbon, one atom further from the carboxyl group. This seemingly minor structural shift has profound implications for the resulting peptide's architecture and function.[5] As a naturally occurring compound, it serves as a key precursor to vitamin B5 and the dipeptide carnosine, highlighting its biological relevance.[5]
Modulating Peptide Structure and Stability
The introduction of a β-alanine residue adds an extra carbon atom to the peptide backbone, increasing its flexibility. This modification disrupts the typical hydrogen-bonding patterns that stabilize α-helices and β-sheets, instead promoting the formation of unique secondary structures such as γ-turns and helices with different periodicities.[3] Peptides containing β-amino acids often exhibit significantly enhanced resistance to enzymatic degradation by proteases, which are highly specific for α-peptide bonds. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Understanding the Precursor: From "Sodium β-Alaninate" to Activated Species
The Standard Precursor: N-Fmoc-β-Alanine
In the context of modern solid-phase peptide synthesis (SPPS), particularly the widely used Fmoc/tBu strategy, the direct precursor for introducing a β-alanine residue is N-α-Fmoc-β-Alanine . The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the N-terminal amine, preventing self-polymerization and ensuring controlled, directional chain elongation.[6] This protecting group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically piperidine, allowing for the next coupling cycle.[6][7]
The Role of the Carboxylate Salt in Activation
The term "sodium β-alaninate" refers to the sodium salt of β-alanine. While the unprotected salt is not directly used in SPPS, the formation of a carboxylate salt from the N-protected precursor is a critical, transient step during the coupling reaction.
To form a peptide bond, the carboxylic acid of the incoming N-Fmoc-β-alanine must be "activated" to make it a better electrophile. This is almost universally achieved by reacting it with a coupling reagent in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA). The base deprotonates the carboxylic acid, forming a carboxylate anion (an alaninate). This negatively charged species then attacks the coupling reagent (e.g., HBTU, HATU) to form a highly reactive activated ester, which is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.
Therefore, while you start with N-Fmoc-β-Alanine, you generate its carboxylate salt in situ to initiate the coupling reaction. This is the scientifically accurate and practical interpretation of using an "alaninate" precursor in SPPS.
The Foundation: Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[8] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere washing and filtration.[8]
The process is cyclical, involving two key steps for each amino acid added:
-
Deprotection: Removal of the temporary N-terminal protecting group (Fmoc) from the resin-bound chain.
-
Coupling: Activation and subsequent reaction of the next N-protected amino acid to form a new peptide bond.
This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously.
Purification and Analysis
Purification by RP-HPLC
The crude peptide must be purified to remove deletion sequences, incompletely deprotected species, and byproducts from the cleavage process.
-
Dissolve the crude peptide in a suitable solvent (e.g., 5-10% Acetonitrile in water with 0.1% TFA).
-
Purify using a preparative Reverse-Phase HPLC system with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze them via analytical HPLC or MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain a fluffy, white powder.
Analysis and Expected Results
The final product should be analyzed to confirm its identity and purity.
| Analysis Technique | Purpose | Expected Result |
| Mass Spectrometry (ESI-MS) | Identity Confirmation | Calculated monoisotopic mass for C₁₄H₂₇N₇O₄S is 389.1845 Da. The observed [M+H]⁺ should be ~390.19 Da. |
| Analytical RP-HPLC | Purity Assessment | A single major peak with purity >95%. |
Troubleshooting and Key Scientific Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance (not typical for β-Ala).- Poor resin swelling.- Insufficient reagent equivalents or activation time. | - Double couple: repeat the coupling step with fresh reagents.- Ensure resin is fully swollen before starting synthesis.- Use a more potent coupling reagent like HATU. |
| Low Final Yield | - Incomplete coupling at one or more steps.- Premature chain cleavage during Fmoc deprotection.- Loss of peptide during precipitation/washes. | - Optimize coupling times and monitor each step.- Avoid extended piperidine exposure (>20 min per cycle).- Ensure complete precipitation by using sufficient cold ether and proper centrifugation. |
| Extra Mass Peaks in MS (+57, +71 Da) | - Capping with acetic anhydride can sometimes acylate scavengers.- Re-attachment of protecting groups during cleavage. | - This is a known artifact; focus on the target mass peak.- Ensure an adequate volume and composition of the cleavage cocktail, especially scavengers. |
Safety & Handling
-
General: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [9]* Solvents (DMF, DCM): These are volatile and potentially harmful. Avoid inhalation and skin contact.
-
Piperidine: Corrosive and has a strong odor. Handle with care.
-
TFA: Highly corrosive and volatile. Causes severe burns. Always add acid to other liquids slowly.
-
Coupling Reagents (HBTU): Can be sensitizers. Avoid creating dust or allowing skin contact.
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
-
Song, P., Zhang, X., Wang, S., Xu, W., & Wei, F. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]
-
Pavone, V., Lombardi, A., D'Auria, G., Saviano, M., Nastri, F., Paolillo, L., Di Blasio, B., & Pedone, C. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173–183. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from AAPPTEC. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 114-126. [Link]
-
PubMed Central (PMC). (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
-
Wessolowski, A., & Baderschneider, B. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 1976-1994. [Link]
-
Gellerman, G. (2009). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 570, 267-287. [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from AAPPTEC. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine. Retrieved from Carl ROTH. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from Wikipedia. [Link]
-
Nanjing Chemical Material Corp. (n.d.). β-alanine MSDS. Retrieved from Nanjing Chemical Material Corp. [Link]
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- 3. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Quantification of Sodium Beta-Alaninate in Biological Fluids
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying Beta-Alanine
Beta-alanine is a naturally occurring beta-amino acid that is the rate-limiting precursor to the synthesis of carnosine (beta-alanyl-L-histidine) in skeletal muscle. Carnosine plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity. Consequently, beta-alanine supplementation has gained significant attention in sports nutrition for its potential to enhance high-intensity exercise performance and in clinical research for its therapeutic potential in various conditions.
The accurate quantification of sodium beta-alaninate, the salt form often used in formulations, and its corresponding free beta-alanine in biological fluids such as plasma, serum, and urine is paramount. It enables researchers and clinicians to understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This understanding is fundamental for determining optimal dosing strategies, assessing therapeutic efficacy, and ensuring patient safety.
This comprehensive guide provides detailed, field-proven protocols for the quantification of beta-alanine in biological matrices. We will delve into three robust analytical methodologies: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section will not only detail the step-by-step protocols but also explain the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the techniques.
Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)
This method is a widely adopted, cost-effective, and sensitive technique for quantifying primary amines like beta-alanine. Since beta-alanine lacks a native chromophore or fluorophore, a derivatization step is essential to render it detectable by UV or fluorescence detectors. Ortho-phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, providing excellent sensitivity.
Causality Behind Experimental Choices:
-
Derivatization: OPA is chosen for its rapid reaction kinetics at room temperature and the high fluorescence quantum yield of its derivatives, which translates to low detection limits.
-
Stationary Phase: A reversed-phase C18 column is ideal for separating the relatively nonpolar OPA-derivatized amino acids.
-
Detection: Fluorescence detection offers superior sensitivity and selectivity over UV detection for this application, minimizing interference from other matrix components.
Protocol: Quantification of Beta-Alanine in Human Plasma by HPLC-FLD
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample, which can interfere with the chromatographic analysis and damage the HPLC column.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 0.1 M hydrochloric acid (HCl).
-
2. Derivatization with OPA
-
Objective: To chemically modify beta-alanine to a fluorescent derivative for sensitive detection.
-
Procedure:
-
Prepare the OPA reagent fresh daily: dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of 0.2 M sodium borate buffer (pH 10.4) and 50 µL of 2-mercaptoethanol.
-
In an autosampler vial, mix 20 µL of the reconstituted sample (or standard/QC) with 20 µL of the OPA reagent.
-
Vortex for 1 minute to ensure complete reaction.
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection.
-
3. HPLC-FLD Analysis
-
Objective: To separate the OPA-derivatized beta-alanine from other components and quantify it.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 7.3).
-
Mobile Phase B: Acetonitrile/Methanol/10 mM Phosphate Buffer (45:45:10, v/v/v).
-
Gradient Elution:
Time (min) % B 0.0 10 15.0 60 16.0 100 20.0 100 21.0 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings: Excitation at 340 nm, Emission at 450 nm.
-
Workflow Diagram: HPLC-FLD Analysis
Caption: Workflow for beta-alanine quantification by HPLC-FLD.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional selectivity, sensitivity, and specificity. This method allows for the direct analysis of underivatized beta-alanine, simplifying sample preparation and reducing the potential for variability associated with derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds like beta-alanine.[1]
Causality Behind Experimental Choices:
-
No Derivatization: The high selectivity of tandem mass spectrometry (MS/MS) eliminates the need for derivatization, streamlining the workflow.
-
HILIC: HILIC columns provide excellent retention for polar analytes that are poorly retained on traditional C18 columns, using a high organic mobile phase.[1]
-
Tandem Mass Spectrometry (MS/MS): By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), MS/MS provides unparalleled selectivity, effectively filtering out background noise and interferences from the complex biological matrix.
Protocol: Quantification of Beta-Alanine in Human Urine by LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To remove salts and other interfering compounds from the urine matrix and concentrate the analyte.
-
Procedure:
-
Condition a strong cation exchange (SCX) SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Dilute the urine sample 1:4 with deionized water.
-
Load 1 mL of the diluted urine onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interfering substances.
-
Elute the beta-alanine with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (90% acetonitrile with 10 mM ammonium formate).
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify beta-alanine with high specificity and sensitivity.
-
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: HILIC column (e.g., Amide or Z-HILIC, 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 90 5.0 50 5.1 90 | 8.0 | 90 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (Positive Ion Mode):
-
Precursor Ion (m/z): 90.1
-
Product Ion (m/z): 44.1
-
Collision Energy: Optimized for the specific instrument.
-
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for beta-alanine quantification by LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like beta-alanine, a derivatization step is necessary to increase their volatility.[2] Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective derivatization method for amino acids.
Causality Behind Experimental Choices:
-
Derivatization: MTBSTFA is chosen because it creates stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture compared to other silylating agents and exhibit excellent chromatographic behavior.
-
Separation: A nonpolar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane, provides good separation of the derivatized amino acids.
-
Detection: Mass spectrometry provides high selectivity and allows for confident identification based on the characteristic fragmentation pattern of the derivatized beta-alanine.
Protocol: Quantification of Beta-Alanine in Serum by GC-MS
1. Sample Preparation and Derivatization
-
Objective: To extract beta-alanine, remove interferences, and derivatize it for GC-MS analysis.
-
Procedure:
-
Perform protein precipitation on 100 µL of serum as described in the HPLC-FLD method (Section 1, steps 1-4).
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen. The sample must be completely dry as moisture interferes with the silylation reaction.
-
To the dried residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature before analysis.
-
2. GC-MS Analysis
-
Objective: To separate and quantify the TBDMS-derivatized beta-alanine.
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z): 116 (quantifier), 158, 246 (qualifiers) for the di-TBDMS derivative of beta-alanine.
-
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for beta-alanine quantification by GC-MS.
Method Validation and Performance Comparison
A critical aspect of bioanalytical science is the validation of the analytical method to ensure its reliability for the intended application.[3][4] For endogenous compounds like beta-alanine, validation presents unique challenges as a true "blank" matrix is unavailable. Strategies such as the use of a surrogate matrix or background subtraction are often employed.[5] Key validation parameters according to FDA and ICH guidelines include selectivity, linearity, accuracy, precision, and stability.[6][7][8]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described methods. Note that these values can vary depending on the specific instrumentation, reagents, and laboratory conditions.
| Parameter | HPLC-FLD (OPA Derivatization) | LC-MS/MS (HILIC) | GC-MS (MTBSTFA Derivatization) |
| Linearity Range | 1 - 500 µM | 0.5 - 500 ng/mL[9] | 1 - 200 µM |
| Correlation Coefficient (r²) | > 0.995 | > 0.996[9] | > 0.99 |
| Precision (Intra-day CV%) | < 5% | < 10%[10] | < 10% |
| Precision (Inter-day CV%) | < 10% | < 15%[10] | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115%[9] | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | ~1 µM | ~0.5 ng/mL[9] | ~1 µM |
Conclusion and Method Selection
The choice of analytical method for quantifying this compound in biological fluids depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific research question.
-
HPLC-FLD is a robust and cost-effective method suitable for many applications, offering good sensitivity and reliability.
-
LC-MS/MS provides the highest level of selectivity and sensitivity, making it the preferred method for demanding applications, such as clinical trials requiring low detection limits and high throughput.
-
GC-MS is a viable alternative, particularly in laboratories where GC-MS instrumentation is more readily available.
Each method, when properly validated and executed, can provide accurate and precise data to support research and development in the fields of sports science, nutrition, and medicine.
References
-
Fekkes, D. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 177-186. [Link]
-
European Medicines Agency. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Li, Y., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 186, 113321. [Link]
-
Reveillon, D., et al. (2014). Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Marine Drugs, 12(11), 5575-5594. [Link]
-
Glover, W. B., et al. (2015). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC International, 98(6), 1553-1558. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Cruz-Vera, M., et al. (2022). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. Journal of Pharmaceutical and Biomedical Analysis, 209, 114530. [Link]
-
Yin, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. [Link]
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Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Miles, C. O., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 557. [Link]
-
KCAS Bioanalytical & Biomarker Services. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. [Link]
-
Patel, K. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
-
Buch, A., et al. (2013). MTBSTFA derivatization. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Waters Corporation. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]
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KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Human Metabolome Database. beta-Alanine GC-MS (3 TMS) (HMDB0000056). [Link]
-
Pharmaguideline. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
Midttun, Ø., et al. (2013). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Journal of Chromatography B, 927, 123-130. [Link]
-
Tsikas, D. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Journal of Chromatography B, 1093-1094, 80-81. [Link]
-
Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]
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Application Notes and Protocols for Sodium Beta-Alaninate in Novel Drug Formulation and Delivery Systems
Introduction: The Emerging Role of Sodium Beta-Alaninate in Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the quest for excipients that enhance drug stability, solubility, and bioavailability is perpetual. Amino acids and their salts are increasingly recognized for their potential in pharmaceutical formulations, owing to their biocompatibility and versatile physicochemical properties.[1] Among these, this compound, the sodium salt of the naturally occurring beta-amino acid, beta-alanine, presents a compelling profile for use in novel drug delivery systems.
This guide provides an in-depth exploration of the applications of this compound, moving beyond theoretical discussions to offer practical, detailed protocols for its incorporation into various drug delivery platforms. We will delve into the causality behind its use, particularly its role as a pH modifier, buffering agent, and potential permeation enhancer.
Physicochemical Properties and Rationale for Use
This compound's utility in drug formulation stems from the properties of its parent molecule, beta-alanine. Beta-alanine possesses two ionizable groups: a carboxylic acid group with a pKa of approximately 3.55 and an amino group with a pKa of around 10.24.[2] This zwitterionic nature at physiological pH provides the basis for its function as a buffering agent. When formulated as a sodium salt, it can effectively modulate the pH of a formulation, which is critical for:
-
Improving the solubility and stability of pH-sensitive active pharmaceutical ingredients (APIs).
-
Enhancing drug absorption across biological membranes.
-
Controlling the release profile from pH-responsive drug delivery systems.
The buffering capacity of this compound is most effective in the pH ranges around its pKa values. This makes it a versatile tool for formulators dealing with a wide range of APIs and delivery challenges.
Table 1: Physicochemical Properties of Beta-Alanine
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [3] |
| Molecular Weight | 89.09 g/mol | [3] |
| pKa (Carboxyl) | ~3.55 | [2] |
| pKa (Amino) | ~10.24 | [2] |
| Water Solubility | 545 g/L (at 25 °C) | [4] |
| Appearance | White crystalline powder | [3] |
Application in Novel Drug Delivery Systems: Protocols and Methodologies
The following sections provide detailed protocols for the incorporation and characterization of this compound in three key areas of novel drug delivery: pH-responsive nanoparticles, liposomal formulations, and hydrogel systems.
Section 1: pH-Responsive Nanoparticles for Targeted Drug Delivery
Causality: The inclusion of this compound in nanoparticle formulations can create a pH-sensitive system. In acidic tumor microenvironments, for instance, the buffering action of this compound can lead to changes in the nanoparticle matrix, triggering the release of the encapsulated drug. This targeted release minimizes systemic toxicity and enhances therapeutic efficacy. Amino acid-based systems have been explored for creating such pH-responsive nanoparticles.[5]
Experimental Workflow:
Caption: Workflow for preparing pH-responsive nanoparticles.
Protocol 1: Preparation of pH-Responsive Nanoparticles using Emulsification-Solvent Evaporation
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.0)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the API in DCM.
-
Aqueous Phase Preparation: Dissolve this compound and PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for a set time to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir magnetically at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticles by resuspending them in deionized water. Repeat this washing step at least three times to remove unencapsulated drug and excess PVA.
-
-
Collection: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles at different pH values. A shift in zeta potential with pH can indicate the influence of this compound.
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of API encapsulated within the nanoparticles using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[6]
-
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in PBS at different pH values (e.g., 7.4 and 5.0).
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw samples, centrifuge to separate the nanoparticles, and analyze the supernatant for the released drug content using HPLC.
-
Section 2: Liposomal Formulations for Enhanced Stability and Delivery
Causality: In liposomal formulations, this compound can be incorporated into the aqueous core to act as a buffer, maintaining a stable pH environment for the encapsulated drug. This is particularly beneficial for APIs that are prone to degradation at acidic or basic pH. The buffer can also create a pH gradient across the liposome membrane, which can be exploited for the active loading of certain drugs.
Experimental Workflow:
Caption: Workflow for preparing liposomes with an aqueous core.
Protocol 2: Preparation of Liposomes by the Thin-Film Hydration Method
Materials:
-
Phospholipids (e.g., phosphatidylcholine, cholesterol)
-
API
-
This compound
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Prepare an aqueous solution containing the API and this compound.
-
Add this aqueous solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a specific pore size.
-
-
Purification: Remove the unencapsulated drug and free this compound by dialysis against a suitable buffer or by size exclusion chromatography.[7]
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Analyze using DLS.
-
Morphology: Observe the liposomes using TEM with negative staining.
-
Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical technique after separating the liposomes from the unencapsulated drug.
-
In Vitro Release Study: Perform a release study using a dialysis method against a release medium at 37°C.
Section 3: pH-Responsive Hydrogels for Controlled Release
Causality: this compound can be incorporated into hydrogel networks to impart pH-responsive properties. Changes in the environmental pH can alter the ionization state of the beta-alaninate, leading to swelling or deswelling of the hydrogel. This change in the hydrogel mesh size can be used to control the release of an entrapped drug. Amino acid-based hydrogels have shown promise for such applications.[4]
Experimental Workflow:
Caption: Workflow for preparing a pH-responsive hydrogel.
Protocol 3: Preparation of a pH-Responsive Hydrogel
Materials:
-
Hydrophilic polymer (e.g., polyvinyl alcohol, chitosan)
-
API
-
This compound
-
Crosslinking agent (e.g., glutaraldehyde for PVA, genipin for chitosan)
-
Deionized water
-
PBS at various pH values
Procedure:
-
Polymer Solution Preparation: Dissolve the polymer, API, and this compound in deionized water with stirring.
-
Crosslinking: Add the crosslinking agent to the polymer solution and stir until a homogenous mixture is obtained.
-
Gelation: Pour the mixture into a mold and allow it to gel at a specific temperature for a set duration.
-
Purification: Immerse the resulting hydrogel in a large volume of deionized water to remove any unreacted crosslinking agent and other impurities. The water should be changed periodically.
-
Drying: Dry the purified hydrogel, for example, by lyophilization, to obtain a xerogel for swelling and release studies.
Characterization:
-
Swelling Studies:
-
Immerse a pre-weighed dried hydrogel sample in PBS of different pH values.
-
At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it.
-
Calculate the swelling ratio as a function of time and pH.
-
-
Morphology: Examine the porous structure of the hydrogel using SEM.
-
In Vitro Drug Release:
-
Place a known amount of the drug-loaded hydrogel in a release medium (PBS at different pH values).
-
Maintain the temperature at 37°C with gentle agitation.
-
Periodically, withdraw aliquots of the release medium and analyze for drug content using a suitable analytical method.
-
Stability and Analytical Considerations
Stability Studies: Formulations containing this compound should undergo rigorous stability testing according to ICH guidelines. This includes assessing the physical and chemical stability of the formulation under various temperature and humidity conditions. Forced degradation studies should also be performed to understand the degradation pathways of the API in the presence of this compound.[8]
Analytical Methods: Validated analytical methods are crucial for the quantification of this compound and the API in the formulation and during release studies. HPLC is a common and reliable technique for this purpose.[3] Spectrophotometric methods can also be developed for the quantification of beta-alanine.[9]
Conclusion
This compound is a promising excipient for the development of novel drug delivery systems. Its buffering capacity, pH-modulating properties, and biocompatibility make it a versatile tool for addressing challenges in drug solubility, stability, and controlled release. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their formulation development endeavors. As with any formulation component, thorough characterization and stability testing are paramount to ensuring the development of safe and effective drug products.
References
-
Sattari, S., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. National Institutes of Health. [Link]
- Google Patents. (n.d.). CN105669481A - Method for the synthesis of Na-beta-alaninate and calcium pantothenate.
-
Vasyuk, S. O., & Portna, K. P. (2015). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. ResearchGate. [Link]
-
PubChem. (n.d.). Beta-Alanine. PubChem. [Link]
-
Sale, C., et al. (2011). The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males. National Institutes of Health. [Link]
-
Pereira, R., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI. [Link]
-
Al-Sbiei, A., et al. (2019). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. National Institutes of Health. [Link]
-
Li, Z., & He, H. (2024). Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. Journal of Materials Chemistry B. [Link]
-
Zhang, H., et al. (2024). A study on the bio-based surfactant sodium cocoyl alaninate as a foaming agent for enhanced oil recovery in high-salt oil reservoirs. PubMed Central. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
de Salles Painelli, V., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. PubMed Central. [Link]
- Google Patents. (n.d.). US4732892A - L-α-amino acids as transdermal penetration enhancers.
-
Saunders, B., et al. (2017). The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males. ResearchGate. [Link]
-
Vitafoods Insights. (2021). Controlled-release powder the future for beta-alanine formulation?. Vitafoods Insights. [Link]
-
Nanda, J. (2013). Single amino acid based thixotropic hydrogel formation and pH-dependent morphological change of gel nanofibers. ResearchGate. [Link]
-
Gyarmati, B., et al. (2019). Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery. European Polymer Journal. [Link]
-
Fathi-Karkan, S., et al. (2023). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. ACS Publications. [Link]
-
Sharma, B., & Sharma, A. (2019). Amino acids and its pharmaceutical applications: A mini review. PubMed. [Link]
-
Wikipedia. (n.d.). β-Alanine. Wikipedia. [Link]
-
Aftab, A., et al. (2017). Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. Chemical Engineering Transactions. [Link]
-
FDA. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; In Vitro Dissolution, and In Vivo Bioavailability and Bioequivalence. U.S. Food and Drug Administration. [Link]
-
Awad, H., & Aboul-Enein, H. Y. (2013). A validated HPLC assay method for the determination of sodium alginate in pharmaceutical formulations. PubMed. [Link]
-
Nanda, J., et al. (2013). Single amino acid based thixotropic hydrogel formation and pH-dependent morphological change of gel nanofibers. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing. [Link]
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Application Notes & Protocols: Proper Handling and Storage Procedures for Sodium β-Alaninate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of sodium β-alaninate. The protocols and guidelines presented herein are founded on established principles of chemical safety and stability to ensure both the integrity of the compound and the safety of laboratory personnel. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a deeper understanding of best practices.
Introduction to Sodium β-Alaninate
Sodium β-alaninate is the sodium salt of the naturally occurring beta-amino acid, β-alanine. Unlike α-amino acids, β-alanine is not incorporated into proteins but serves as a precursor to the dipeptide carnosine, which is vital for maintaining intracellular pH and protecting against oxidative stress in muscle and brain tissues. The salt form, sodium β-alaninate, offers advantages in solubility and stability over the free amino acid, making it a valuable compound in various research and development applications. These include its use as a buffering agent in cell culture, a component in the synthesis of novel therapeutic agents, and in nutritional research.[1][2] A thorough understanding of its chemical properties is essential for its effective and safe use in the laboratory.
Health and Safety Precautions
Hazard Identification and Mitigation
According to available safety data sheets for β-alanine, the parent compound, it is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with care to minimize exposure.[3]
-
Inhalation: Dust may cause mild irritation to the respiratory tract. Handling in a well-ventilated area or a fume hood is recommended to minimize dust inhalation.
-
Skin Contact: Prolonged or repeated contact may cause mild skin irritation.
-
Eye Contact: Dust particles may cause mechanical irritation to the eyes.
-
Ingestion: Ingestion of large quantities may be harmful.
Personal Protective Equipment (PPE)
Appropriate PPE should be worn at all times when handling sodium β-alaninate in solid or solution form.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or latex, are required.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If significant dust is generated, a NIOSH-approved respirator is recommended.[4][5]
Emergency First Aid Procedures
In the event of exposure, the following first aid measures should be taken:
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if a large amount is ingested or if symptoms develop.[4]
Handling and Storage Protocols
The integrity of sodium β-alaninate is dependent on proper handling and storage to prevent contamination and degradation.
Prudent Handling Practices
-
Work Environment: All handling of the solid compound should be performed in a well-ventilated area to avoid the accumulation of dust.[4]
-
Hygroscopicity: Sodium β-alaninate is potentially hygroscopic. Containers should be kept tightly sealed when not in use to prevent moisture absorption.[6]
-
Cross-Contamination: Use clean, dedicated spatulas and weighing boats for dispensing the powder to prevent cross-contamination.
Optimized Storage Conditions
Proper storage is critical to maintain the stability of sodium β-alaninate.
-
Temperature: The recommended storage temperature is in a cool, dry place, with some sources suggesting between 15°C and 25°C, while others recommend refrigerated conditions.[3][4][6] For long-term stability, refrigeration at 2°C to 8°C is advisable.
-
Atmosphere: Store in a dry environment. For long-term storage or for very sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can further protect against moisture and atmospheric carbon dioxide.
-
Container: The compound should be stored in its original, tightly sealed container to protect it from light and moisture.[6][7]
Table 1: Recommended Storage Conditions for Sodium β-Alaninate
| Parameter | Condition | Rationale |
| Temperature | 2°C - 8°C (Refrigerated) | Slows potential degradation pathways and preserves chemical integrity over long-term storage. |
| Atmosphere | Dry; Inert (Optional) | Prevents hygroscopic absorption of water and reaction with atmospheric CO2. |
| Light | Protected from Light | Minimizes the risk of light-induced degradation.[6] |
| Container | Tightly Sealed Original Container | Ensures protection from moisture, light, and other environmental contaminants.[5][7] |
Experimental Protocols
Preparation of a 1 M Aqueous Stock Solution
This protocol provides a step-by-step method for the preparation of a 1 M stock solution of sodium β-alaninate.
Materials:
-
Sodium β-alaninate (Molecular Weight: 111.08 g/mol )
-
High-purity, deionized, and sterile water
-
Sterile volumetric flask
-
Sterile graduated cylinder or serological pipette
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and sterile stir bar
-
0.22 µm sterile filter unit
Procedure:
-
Calculation: To prepare 100 mL of a 1 M solution, calculate the required mass of sodium β-alaninate:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L x 0.1 L x 111.08 g/mol = 11.108 g
-
-
Weighing: Accurately weigh 11.108 g of sodium β-alaninate powder using an analytical balance.
-
Dissolution:
-
Add approximately 80 mL of sterile, deionized water to a sterile beaker containing a sterile magnetic stir bar.
-
Place the beaker on a magnetic stirrer and slowly add the weighed sodium β-alaninate.
-
Stir until the solid is completely dissolved. The resulting solution should be clear and colorless.
-
-
Final Volume Adjustment:
-
Quantitatively transfer the dissolved solution to a 100 mL sterile volumetric flask.
-
Rinse the beaker with a small amount of sterile, deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Carefully add sterile, deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Sterilization:
-
For applications requiring a sterile solution, such as cell culture, filter the prepared stock solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
-
Storage of the Solution:
-
Store the 1 M sodium β-alaninate solution at 2°C to 8°C. For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to minimize the risk of contamination from repeated use and to avoid freeze-thaw cycles.
-
Diagram 1: Workflow for Preparation of 1 M Sodium β-Alaninate Stock Solution
Caption: A schematic representation of the protocol for preparing a sterile 1 M stock solution of sodium β-alaninate.
Quality Control and Stability
To ensure the reliability of experimental outcomes, the quality of the sodium β-alaninate stock solution should be monitored.
-
Appearance: The solid should be a white to off-white crystalline powder. The solution should be clear and colorless.
-
pH Measurement: The pH of a freshly prepared aqueous solution of sodium β-alaninate is expected to be alkaline due to the basic nature of the alaninate anion. A significant deviation from the expected pH range may indicate degradation or contamination.
-
Solubility: The compound should be freely soluble in water.[8] Any difficulty in dissolution or the presence of particulate matter may suggest impurity or degradation.
Waste Disposal
The disposal of sodium β-alaninate and its solutions must comply with local, state, and federal regulations.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[9]
-
Aqueous Solutions: For dilute, non-hazardous aqueous solutions of amino acid salts, some institutional guidelines may permit drain disposal with copious amounts of water. However, this should be verified with the EHS office.[10]
-
Solid Waste: Unused or contaminated solid sodium β-alaninate should be collected in a labeled container for chemical waste disposal.[11]
-
Empty Containers: Empty containers should be rinsed, and the rinsate collected as chemical waste. The labels on the empty containers should be defaced before disposal in the regular trash or recycling.[11]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Beta-Alanine, 99+%. Retrieved from [Link]
- Google Patents. (2020). CN111440080A - Preparation method of high-purity β -sodium alanine.
- Google Patents. (2016). CN105669481A - Method for the synthesis of Na-beta-alaninate and calcium pantothenate.
-
Karolinska Institutet. (2023). Laboratory waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). β-alanine degradation. PubChem Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Alanine, monosodium salt. PubChem Compound Summary. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Saunders, B., et al. (2021). Sodium bicarbonate and beta-alanine supplementation: Is combining both better than either alone? A systematic review and meta-analysis. Journal of Science and Medicine in Sport, 24(5), 499-505.
- Taylor & Francis Online. (2021). Effect of β-alanine and sodium bicarbonate co-supplementation on the body's buffering capacity and sports performance: A systematic review. Critical Reviews in Food Science and Nutrition, 63(26), 7803-7817.
-
YouTube. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]
Sources
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- 9. youtube.com [youtube.com]
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- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Precipitation of Sodium Beta-Alaninate in Aqueous Solutions
Last Updated: January 24, 2026
Welcome to the technical support center for sodium beta-alaninate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the precipitation of this compound in aqueous solutions. By understanding the underlying physicochemical principles, you can effectively troubleshoot and prevent unwanted precipitation, ensuring the stability and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the solubility of this compound in water?
A1: The solubility of this compound is primarily governed by three factors: temperature, pH, and the presence of other ionic species.[1] Like many salts, its solubility in water generally increases with temperature. pH is critical because it dictates the equilibrium between the highly soluble this compound salt and its less soluble zwitterionic form, beta-alanine.[2][3] Finally, the presence of other salts containing sodium can decrease solubility due to the common ion effect.[4][5][6]
Q2: I observed a white precipitate after my freshly prepared this compound solution cooled to room temperature. What is happening?
A2: This is a classic case of temperature-dependent precipitation. You likely created a supersaturated solution at an elevated temperature. As the solution cools, the solubility of this compound decreases, and the excess solute crashes out of the solution as a precipitate. To avoid this, you can either prepare the solution at the temperature of use or employ a controlled, slower cooling process to prevent rapid crystal formation.
Q3: Why did my clear solution turn cloudy after I adjusted the pH?
A3: You have likely shifted the pH towards the isoelectric point (pI) of beta-alanine, which is approximately 6.9.[2] Beta-alanine has two pKa values: ~3.55 for the carboxyl group and ~10.24 for the amino group.[2][3] When the pH of your this compound solution (which is typically alkaline) is lowered, the alaninate anion is protonated. As the pH approaches the pI, the zwitterionic form of beta-alanine dominates. This form is significantly less soluble in water than its salt form, leading to precipitation.
Q4: Can impurities in my starting materials cause precipitation?
A4: Absolutely. Impurities can act as nucleation sites, initiating the precipitation process even in solutions that are not fully saturated. Furthermore, if your starting material or solvent contains excess sodium ions from another salt (e.g., sodium chloride), it can suppress the solubility of this compound via the common ion effect.[5][7]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Cause of Precipitation
When facing unexpected precipitation, a systematic approach is crucial to identify the root cause. This workflow guides you through the process of diagnosing the issue.
Caption: Diagnostic workflow for identifying the root cause of precipitation.
Guide 2: Solving Precipitation Caused by Temperature Changes
Problem: A precipitate forms when a warm, concentrated solution of this compound is cooled.
Causality: The solubility of this compound is directly proportional to temperature. Preparing a solution near its saturation point at a high temperature creates a supersaturated state upon cooling, forcing the excess solute to crystallize.
Solutions:
-
Controlled Cooling: Instead of allowing the solution to cool rapidly at ambient temperature, use a programmable water bath to cool the solution at a slow, controlled rate (e.g., 5-10 °C per hour). This can help maintain a metastable state or promote the growth of larger, more easily filtered crystals if isolation is the goal.
-
Solubility Curve Analysis: Proactively determine the solubility of your specific batch of this compound at various temperatures. This allows you to prepare solutions that will remain unsaturated at your intended storage or use temperature.
| Property | Value | Source |
| Molecular Weight | 89.09 g/mol | [2] |
| pKa (Carboxyl) | ~3.55 | [2][3] |
| pKa (Amino) | ~10.24 | [2][3] |
| Isoelectric Point (pI) | ~6.9 | [2] |
| Water Solubility | 54.5 g/100 mL | [3] |
Note: The solubility of the sodium salt form is significantly higher than that of the free beta-alanine.
Guide 3: Addressing pH-Induced Precipitation
Problem: A clear, alkaline solution of this compound becomes turbid or forms a precipitate upon the addition of an acid.
Causality: The addition of acid protonates the beta-alaninate anion (Ala⁻), shifting the equilibrium towards the zwitterionic beta-alanine form (Ala⁰). This species has significantly lower aqueous solubility.
Chemical Equilibrium:
Na⁺Ala⁻ (highly soluble) + H⁺ ⇌ Ala⁰ (less soluble) + Na⁺
Caption: Relationship between pH and the solubility of beta-alanine species.
Solutions:
-
Maintain High pH: Ensure the solution's pH remains well above the pI, ideally in the pH 9-11 range, to keep the compound in its highly soluble anionic (alaninate) form.
-
Use a Buffer: If your application requires a pH closer to neutral, employ a suitable buffer system (e.g., phosphate or borate buffer) to maintain the pH in a range where solubility is sufficient for your concentration needs. The buffering capacity will resist the pH drop that causes precipitation.[8]
Guide 4: Mitigating the Common Ion Effect
Problem: The solubility of this compound is lower than expected when prepared in a buffer or medium containing other sodium salts (e.g., NaCl, Na₂HPO₄).
Causality: The dissolution of this compound is an equilibrium process:
NaC₃H₆NO₂ (s) ⇌ Na⁺ (aq) + C₃H₆NO₂⁻ (aq)
According to Le Châtelier's principle, if the concentration of a product ion (in this case, Na⁺) is increased by an external source, the equilibrium will shift to the left, favoring the solid, undissolved state.[4][6][7] This reduces the overall solubility of the salt.[5]
Solutions:
-
Quantify and Adjust: Calculate the total sodium ion concentration in your final solution, accounting for all sources. If precipitation is an issue, reduce the concentration of the common ion-contributing species or lower the target concentration of this compound.
-
Substitute Cations: Where possible, replace sodium-based salts in your formulation with alternatives that do not share a common ion, such as potassium or ammonium salts. For example, use potassium phosphate instead of sodium phosphate in your buffer.
Guide 5: Protocol for Precipitate Identification
If the cause of precipitation is unclear, identifying the solid material is a critical step.[9]
Objective: To isolate and analyze the precipitate to determine if it is this compound, beta-alanine, or an unknown contaminant.
-
Isolation of Precipitate:
-
Separate the solid from the supernatant via centrifugation or vacuum filtration.[10]
-
Wash the precipitate sparingly with ice-cold deionized water to remove any soluble impurities from the surface.
-
Perform a second wash with a non-solvent like ethanol or acetone in which beta-alanine and its salt are insoluble.[11][12]
-
Dry the isolated solid thoroughly under vacuum or in a desiccator.[10]
-
-
Characterization Workflow:
Caption: Analytical workflow for precipitate characterization.
-
FTIR Spectroscopy: This technique will reveal characteristic functional group peaks. The presence or absence of a strong carboxylate (COO⁻) stretch versus a carboxylic acid (C=O) stretch can help distinguish between the salt and the zwitterionic form.
-
Powder X-Ray Diffraction (PXRD): If the precipitate is crystalline, PXRD provides a unique fingerprint that can be matched against reference patterns to confirm the identity and check for different crystalline forms (polymorphs).[13]
-
Differential Scanning Calorimetry (DSC): A DSC thermogram will show thermal events like melting. Beta-alanine has a distinct decomposition temperature around 202-206 °C.[11] This can be a simple way to differentiate it from other potential contaminants.
By following these structured troubleshooting guides, you can systematically diagnose, resolve, and prevent precipitation issues with aqueous this compound solutions, leading to more robust and reproducible experimental outcomes.
References
-
Chemistry LibreTexts. 18.3: Common-Ion Effect in Solubility Equilibria. [Link]
- Google Patents.
-
ResearchGate. Solubility of CO2 in aqueous sodium β-alaninate: Experimental study and modeling using Kent Eisenberg Model | Request PDF. [Link]
-
ResearchGate. (PDF) Analytical characterization of precipitations. [Link]
-
ResearchGate. Solubilities of Amino Acids in Water and Aqueous Sodium Sulfate and Related Apparent Transfer Properties | Request PDF. [Link]
-
Mendeley. Understanding Precipitation in Amino Acid Salt systems at Process Conditions. [Link]
-
protocols.io. RNA re-precipitation protocol. [Link]
-
JoVE. Video: Sample Preparation for Analytical Characterization. [Link]
-
CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]
-
CfPIE. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
-
PubMed. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. [Link]
-
Wikipedia. β-Alanine. [Link]
-
NIH. The Effect of the Presence of Amino Acids on the Precipitation of Inorganic Chemical-Garden Membranes: Biomineralization at the Origin of Life. [Link]
-
Chemical Engineering Transactions. Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. [Link]
-
SlideShare. Precipitation and denaturation of proteins. [Link]
-
Oreate AI. Understanding the Common Ion Effect: A Guide to Solubility and Precipitation. [Link]
-
Wikipedia. Precipitation (chemistry). [Link]
-
Wikipedia. Protein precipitation. [Link]
-
Bionity. Beta-alanine. [Link]
-
Chemistry LibreTexts. 8.2: Precipitation Gravimetry. [Link]
-
YouTube. AP Chemistry Unit 7.12 Practice Problems - Common-Ion Effect. [Link]
-
PubMed Central. International society of sports nutrition position stand: Beta-Alanine. [Link]
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- 13. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
common impurities found in commercial grades of sodium beta-alaninate
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Impurity Profile & Identification
Q1: What are the most common impurities I should be aware of in commercial grades of sodium beta-alaninate?
The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. However, two prominent process-related impurities are frequently observed, particularly when the synthesis originates from β-aminopropionitrile.[1]
-
Iminodipropionic acid (IDPA): Also known as di-(2-carboxyethyl)-amine, this impurity arises from a side reaction during the saponification of β-aminopropionitrile.
-
β-Alanyl-β-alanine: This dipeptide impurity can also be formed during synthesis.
Other potential impurities can include unreacted starting materials, by-products from alternative synthetic pathways (e.g., from acrylic acid or succinimide), and residual solvents or reagents.[1][2] It is crucial to obtain a Certificate of Analysis (CoA) from your supplier, which should detail the levels of known and unknown impurities.
Q2: How can I identify and quantify these impurities in my this compound sample?
A multi-pronged analytical approach is recommended for the comprehensive identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
-
HPLC with UV or Charged Aerosol Detection (CAD): This is a primary method for separating and quantifying impurities. Since many of these impurities lack a strong chromophore, CAD can be more universally applicable than UV detection.[3] A well-developed HPLC method can effectively separate β-alanine from its related substances.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique provides molecular weight information, aiding in the structural elucidation of unknown impurities.[3][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural confirmation of impurities once they are isolated or sufficiently concentrated.[11][12][13]
The following table summarizes the key analytical techniques for impurity analysis:
| Analytical Technique | Application | Key Advantages |
| HPLC-UV/CAD | Quantification of known and unknown impurities. | Robust, reproducible, and widely available. CAD offers near-universal detection. |
| LC-MS/MS | Identification and quantification of impurities. | High sensitivity and provides molecular weight information for structural elucidation.[3][7][8][9][10] |
| NMR Spectroscopy | Definitive structural confirmation of impurities. | Provides detailed structural information for unambiguous identification.[11][12][13] |
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and how they might be related to impurities in your this compound.
Scenario 1: Inconsistent Cell Culture Growth or Viability
Q3: My mammalian cell cultures are showing inconsistent growth, reduced viability, or unexpected morphological changes after supplementing with this compound. Could impurities be the cause?
Yes, impurities in your this compound stock could certainly be a contributing factor. While β-alanine itself can influence cellular metabolism and mitochondrial function, the presence of unknown or uncharacterized impurities can introduce significant variability.[14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell culture results.
Detailed Steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA for the specific lot of this compound you are using. Pay close attention to the reported purity and the levels of any identified or unidentified impurities.
-
Lot-to-Lot Comparison: If you have a previous lot that yielded good results, compare its CoA with the current one. Significant variations in the impurity profile could be the source of your issues.
-
In-House Purity Verification: If the CoA is uninformative or you suspect discrepancies, consider performing an in-house purity analysis using HPLC. This will provide a more accurate picture of the material you are working with.
-
Isolate the Variable: To confirm that the this compound is the source of the problem, try to obtain a new lot from a different, reputable supplier and repeat a small-scale experiment.
-
Evaluate Other Factors: If a new lot of this compound does not resolve the issue, systematically evaluate other potential sources of variability in your cell culture workflow, such as media preparation, serum quality, and incubator conditions.
Scenario 2: Unexpected Results in Drug Formulation and Stability Studies
Q4: I am using this compound as a raw material in a drug formulation, and I'm observing unexpected degradation products or changes in the physical properties of my final product. How can impurities in the starting material contribute to this?
Impurities in raw materials can have a significant impact on the stability and quality of the final drug product.[9][16] Even at low levels, certain impurities can:
-
Act as Catalysts for Degradation: Reactive impurities can initiate or accelerate the degradation of the active pharmaceutical ingredient (API) or other excipients in the formulation.
-
Participate in Side Reactions: Impurities can react with the API or other components to form new, unexpected adducts or degradation products.
-
Alter Physicochemical Properties: Impurities can affect properties such as solubility, crystallinity, and dissolution rate of the final product.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation and stability issues.
Detailed Steps:
-
Characterize the Unknown: The first critical step is to identify the structure of the unexpected degradation product using techniques like LC-MS/MS and NMR.
-
Trace the Origin: Once the structure is known, you can often deduce its origin. For example, if the degradation product contains a fragment corresponding to a known impurity like IDPA, it strongly suggests the impurity's involvement.
-
Forced Degradation Studies: Conduct forced degradation studies on your API in the presence of known impurities (if standards are available) to confirm their reactivity.
-
Supplier Qualification: Work closely with your supplier to understand their manufacturing process and the potential for process-related impurities. You may need to establish stricter specifications for incoming raw materials.
-
Regulatory Considerations: Be aware of regulatory guidelines, such as those from the International Council for Harmonisation (ICH), regarding the reporting, identification, and qualification of impurities in drug substances.[17][18] For peptide-related impurities, regulatory bodies like the FDA provide specific guidance on acceptable levels.[8]
Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general starting point for the analysis of this compound and its common impurities. Method optimization may be required depending on the specific impurities present and the HPLC system used.
Materials:
-
HPLC system with UV or CAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Reference standards for known impurities (if available)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or CAD
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 50 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 40 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
If reference standards are available, create a calibration curve for accurate quantification. According to ICH Q3A guidelines, impurities present at a level above the reporting threshold (typically 0.05% to 0.1%) should be reported.[17]
-
References
-
The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. (2019). National Institutes of Health. [Link]
-
β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. (2015). ResearchGate. [Link]
- CN105669481A - Method for the synthesis of Na-beta-alaninate and calcium pantothenate.
-
HPLC separation of β-alanine oligomeric products from the aqueous... ResearchGate. [Link]
-
ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (2021). U.S. Food and Drug Administration. [Link]
-
Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. (2025). BioPharmaSpec. [Link]
-
Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Karger. [Link]
-
Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. (2025). ResearchGate. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). European Medicines Agency. [Link]
-
Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. (2013). National Institutes of Health. [Link]
-
Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). (2024). Veeprho. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Related impurities in peptide medicines. (2014). National Institutes of Health. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). National Institutes of Health. [Link]
-
How microbes control mammalian cell growth. (2025). University of Chicago. [Link]
-
13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. (2025). ResearchGate. [Link]
-
High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. (2021). National Institutes of Health. [Link]
-
Determination of Purge Factors for Use in Oligonucleotide Control Strategies. (2022). ACS Publications. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line. (2019). National Institutes of Health. [Link]
-
Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. (2010). National Institutes of Health. [Link]
-
5016.3 Responsibility for the Quality Assessment of Products Containing Peptide or Protein Drug Substances. (2023). U.S. Food and Drug Administration. [Link]
-
Difference between Process-Related and Degradation-Related Impurities. SynThink. [Link]
-
analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. CDSCO. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
-
Interference by branched-chain amino acids in the assay of alanine with alanine dehydrogenase. National Institutes of Health. [Link]
-
Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. (2025). ResearchGate. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. [Link]
-
Mitochondrial defects associated with β-alanine toxicity: relevance to hyper-beta-alaninemia. (2009). National Institutes of Health. [Link]
-
Impurity investigations by phases of drug and product development. Baertschi Consulting. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]
-
Selected Case Studies and Impurity Strategies for Drug Substances by Paul Wrezel, Ph.D. (Full). (2015). YouTube. [Link]
-
Interference with Clinical Laboratory analyses. (2025). ResearchGate. [Link]
-
Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group. [Link]
-
SODIUM LAUROYL HYDROXYETHYL BETA-ALANINATE – Ingredient. COSMILE Europe. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Effects of the mycotoxin botryodiplodin on mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. rsc.org [rsc.org]
- 14. Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. database.ich.org [database.ich.org]
- 18. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimization of Sodium Beta-Alaninate Buffers for Reproducibility
Welcome to the technical support center for the preparation and optimization of sodium beta-alaninate buffers. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this zwitterionic buffer system. As the use of this compound as a primary buffering agent is an emerging application, this document synthesizes fundamental biochemical principles with best practices from biopharmaceutical manufacturing to ensure maximal reproducibility and reliability in your experiments.
Foundational Principles: Understanding this compound as a Buffer
Beta-alanine is a naturally occurring beta-amino acid. Its utility as a buffer stems from its zwitterionic nature, possessing both a carboxylic acid group and an amino group. These groups have distinct pKa values, offering two potential buffering ranges.
-
pKa1 (Carboxylic Acid Group): ~3.55
-
pKa2 (Amino Group): ~10.24
This structure allows it to buffer effectively in both the acidic and alkaline pH ranges, making it a versatile candidate for various biochemical and bioprocessing applications. A "this compound" buffer is typically prepared by titrating the zwitterionic beta-alanine with a strong base, such as sodium hydroxide (NaOH), to the desired pH.
Diagram: The Zwitterionic Nature of Beta-Alanine
The following diagram illustrates the equilibrium states of beta-alanine in solution, which is fundamental to its buffering capacity.
Caption: Equilibrium forms of beta-alanine in aqueous solution.
Table 1: Key Physicochemical Properties of Beta-Alanine
| Property | Value | Significance for Buffer Preparation |
| Molecular Formula | C₃H₇NO₂ | Essential for calculating molarity. |
| Molecular Weight | 89.09 g/mol | Required for accurate weighing of the solid raw material. |
| pKa₁ (Carboxyl) | ~3.55 | Defines the center of the acidic buffering range (approx. pH 2.5 - 4.5). |
| pKa₂ (Amino) | ~10.24 | Defines the center of the alkaline buffering range (approx. pH 9.2 - 11.2). |
| Isoelectric Point (pI) | ~6.9 | The pH at which the net charge of the molecule is zero. |
| Solubility in Water | 54.5 g/100 mL | High solubility facilitates the preparation of concentrated stock solutions.[1] |
Expert Insight: The wide separation between pKa1 and pKa2 means that beta-alanine can be used to create two distinct, effective buffer systems from a single compound, which is a key advantage. However, it also means its buffering capacity is minimal around its isoelectric point (pI).
Standard Operating Procedure: Preparation of a this compound Buffer
Reproducibility begins with a rigorously controlled preparation process. This section provides a detailed protocol for preparing a 1 M stock solution of this compound buffer at a target pH within its alkaline buffering range.
Raw Material Qualification: The First Step to Reproducibility
The quality of your starting materials directly impacts the consistency of your buffer.[2] Lot-to-lot variability in raw materials can introduce unexpected shifts in pH, ionic strength, and the presence of impurities.[3]
Core Requirements for Raw Materials (e.g., Beta-Alanine, USP Grade):
-
Purity/Assay: ≥99.0%
-
Identification: Must match reference standards (e.g., via FTIR).
-
Heavy Metals: Specify limits (e.g., <10 ppm) to prevent unwanted enzymatic inhibition or catalysis.
-
Bioburden and Endotoxins: For biopharmaceutical applications, materials with low endotoxin and bioburden levels are critical.[4]
Senior Application Scientist's Note: Always obtain and review the Certificate of Analysis (CoA) for each new lot of raw material. Do not assume consistency between lots or suppliers. For GMP applications, a robust supplier qualification program is mandatory.
Experimental Protocol: Preparation of 1 L of 100 mM this compound Buffer, pH 10.0
This protocol is based on preparing the buffer by dissolving beta-alanine and titrating with sodium hydroxide.
Materials:
-
Beta-Alanine (MW: 89.09 g/mol ), high-purity grade
-
Sodium Hydroxide (NaOH), 5 M solution
-
High-purity, deionized (DI) water (≥18.2 MΩ·cm)
-
Calibrated pH meter with a temperature probe
-
Stir plate and magnetic stir bar
-
1 L volumetric flask
-
Beakers and graduated cylinders
Procedure:
-
Calculate and Weigh:
-
For 1 L of a 100 mM (0.1 M) solution, you need: 0.1 mol/L * 89.09 g/mol = 8.909 g of beta-alanine.
-
Accurately weigh 8.91 g of beta-alanine and transfer it to a beaker containing approximately 800 mL of DI water.
-
-
Dissolution:
-
Place the beaker on a stir plate with a magnetic stir bar.
-
Stir until the beta-alanine is completely dissolved. Beta-alanine's high solubility should make this a rapid process.
-
-
Temperature Equilibration:
-
Ensure the solution has equilibrated to the temperature at which the final pH measurement will be made (e.g., 25 °C). The pKa of amine-containing buffers is temperature-dependent.[5] An increase in temperature leads to a decrease in the pKa of both the carboxyl and amine groups of beta-alanine.[5]
-
Calibrate your pH meter using standard buffers (e.g., pH 7.0 and 10.0) that are at the same temperature as your solution.
-
-
pH Adjustment:
-
Immerse the calibrated pH electrode and temperature probe into the solution.
-
Slowly add the 5 M NaOH solution dropwise while continuously stirring. Monitor the pH closely.
-
Causality: Adding the strong base deprotonates the amino group (H₃N⁺-) of the zwitterionic beta-alanine, forming its conjugate base (H₂N-) and creating the buffering system.
-
Continue adding NaOH until the pH meter shows a stable reading of 10.0. Be careful not to overshoot the target pH.
-
-
Final Volume Adjustment:
-
Once the target pH is reached and stable, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of DI water and add the rinse water to the volumetric flask to ensure a complete transfer.
-
Add DI water to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure the final solution is homogeneous.
-
-
Final QC and Storage:
-
Verify the final pH of the solution.
-
Filter the buffer through a 0.22 µm filter for sterilization if required for your application.
-
Transfer to a clearly labeled, sterile container. Store at 2-8°C to inhibit microbial growth. General guidance suggests that prepared buffer solutions should be discarded after 3 months unless stability studies have been performed.[6]
-
Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses common problems in a question-and-answer format.
pH and Measurement Issues
Q: My final pH is different from my target pH after bringing the solution to the final volume. Why? A: This is a common issue related to the "dilution effect." The activity of ions, and thus the measured pH, can change with concentration. Best Practice: Always perform the final pH adjustment before bringing the solution to the final volume. A good rule of thumb is to dissolve your components in about 80-90% of the final volume, adjust the pH, and then add water to reach the final volume.[7]
Q: The pH of my buffer drifts downwards over a few hours or days after preparation. What's happening? A: This is likely due to the absorption of atmospheric carbon dioxide (CO₂). CO₂ dissolves in water to form carbonic acid, which lowers the pH of alkaline solutions.[8] This effect is more pronounced in buffers with a pH above 8.
-
Solution 1 (Storage): Store your buffer in a tightly sealed container with minimal headspace.
-
Solution 2 (Preparation): If working with highly sensitive applications, you can prepare the buffer using water that has been degassed by boiling or sparging with an inert gas like nitrogen or argon.
-
Solution 3 (Verification): Always re-check the pH of your buffer before use, especially if it has been stored for an extended period.
Q: My pH readings are unstable and slow to equilibrate during preparation. What should I do? A: This often points to an issue with the pH electrode, not the buffer itself.[8]
-
Check Electrode Health: Ensure your electrode is properly calibrated, the filling solution is at the correct level, and the junction is not clogged.
-
Ensure Proper Mixing: Make sure the solution is being stirred adequately to ensure homogeneity. A localized high concentration of titrant around the electrode can cause unstable readings.
-
Consider Ionic Strength: In very low ionic strength solutions, pH readings can be unstable. While not typically an issue for buffers, it's a factor to be aware of.
Diagram: Troubleshooting Workflow for pH Drift
Caption: A logical workflow for diagnosing the root cause of pH drift.
Precipitation and Stability Issues
Q: I observed a precipitate in my buffer after storing it in the cold (2-8°C). What is it? A: Precipitation upon cooling can occur if the concentration of the buffer components exceeds their solubility at the lower temperature. While beta-alanine is highly soluble, this can be an issue with highly concentrated stock solutions.
-
Solution 1: Gently warm the buffer to room temperature with stirring. The precipitate should redissolve.
-
Solution 2 (Prevention): If this is a recurring issue, consider preparing and storing a less concentrated stock solution.
-
Solution 3 (Investigation): If the precipitate does not redissolve upon warming, it may be a result of contamination or a chemical reaction. In parenteral nutrition solutions, for example, precipitates of copper and sulfur have been observed in amino acid solutions with high cysteine content.[9] While beta-alanine is not cysteine, this highlights the potential for interactions.
Q: Could my this compound buffer be chelating metal ions from my experiment? A: Yes, this is a possibility. Amino acids can act as chelating agents for divalent metal ions.[10] This can be problematic in enzyme assays or other systems where a specific metal ion concentration is critical.
-
Consideration: If your system is sensitive to metal ion concentration (e.g., a metalloenzyme), you should either validate that your beta-alaninate buffer does not interfere or choose a non-chelating buffer. The addition of a chelating agent like EDTA can sometimes resolve issues of metal ion interference in derivatization reactions of amino acids.[11]
Advanced Quality Control (QC) for Ensuring Reproducibility
For critical applications, especially in drug development and manufacturing, basic pH checks are insufficient. A robust QC strategy provides a multi-parameter verification of buffer quality.
Table 2: Recommended QC Tests for this compound Buffers
| Parameter | Method | Acceptance Criteria (Example) | Rationale |
| pH | Calibrated pH Meter | Target pH ± 0.05 | The most critical parameter for buffer function. |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Detects gross contamination or precipitation. |
| Conductivity | Calibrated Conductivity Meter | Report Value (establish range based on historical data) | Sensitive to changes in total ionic concentration; a good indicator of preparation errors. |
| Osmolality | Osmometer | Report Value (establish range based on historical data) | Critical for biological applications to ensure isotonic conditions. |
| Bioburden/Sterility | Plate Count / Sterility Test (USP <71>) | ≤10 CFU/100 mL (application dependent) | Ensures the buffer is not a source of microbial contamination. |
| Endotoxin | LAL Test (USP <85>) | <0.25 EU/mL (for parenteral applications) | Critical for buffers used in the manufacturing of injectable drugs. |
Expert Insight: Implementing these QC tests as part of a formal buffer release process creates a self-validating system. By documenting these parameters for each batch, you can track trends, identify deviations, and build a robust data package to support the reproducibility of your experimental results. For GMP environments, all analytical methods used for QC must be properly validated.[12]
Frequently Asked Questions (FAQs)
Q1: Can I prepare a this compound buffer by mixing beta-alanine (acid form) and this compound (conjugate base salt)? A1: Yes, this is an excellent method for achieving high precision and is often preferred in large-scale manufacturing to avoid large volume additions of strong acids or bases. This "magic buffer" approach involves calculating the precise weights of the acid and conjugate base needed to achieve the target pH based on the Henderson-Hasselbalch equation. However, it requires access to the pure this compound salt, which is less common than beta-alanine itself.
Q2: What is the recommended storage duration and condition for a prepared this compound buffer? A2: For a 0.22 µm filtered buffer stored in a sterile, airtight container at 2-8°C, a conservative shelf life is 3 months.[6] However, for critical applications, this shelf life should be validated with a formal stability study that monitors key QC parameters (like pH, appearance, and bioburden) over time. Alkaline buffers are particularly susceptible to pH changes from CO₂ absorption.
Q3: How does temperature affect the pH of my this compound buffer? A3: The pKa of the amino group in beta-alanine decreases as temperature increases.[5] This means that a buffer prepared to pH 10.0 at 25°C will have a lower pH if it is cooled down and a higher pH if it is warmed up. Crucial Best Practice: Always prepare and measure the pH of your buffer at the temperature at which it will be used. If this is not possible, a temperature correction study should be performed to understand the pH-temperature relationship for your specific formulation.
References
Buffers in Biologics Manufacturing. BioProcess International. 2017-02-13. [13] The Effects of β-Alanine Supplementation on Muscle pH and the Power-Duration Relationship during High-Intensity Exercise. National Institutes of Health. 2018-02-21. [4] Buffers | Biopharmaceutical Manufacturing. Merck Millipore. The Effects of β-Alanine Supplementation on Muscle pH and the Power-Duration Relationship during High-Intensity Exercise. ResearchGate. 2018-02-21. [14] The Effects of β-Alanine Supplementation on Muscle pH and the Power-Duration Relationship during High-Intensity Exercise. Frontiers. 2018-02-20. [8] What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide. Atlas Scientific. 2025-09-26. [15] What is the shelf life of Reagecon's pH Buffer Capsules once made into a solution. [16] Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [7] Buffer Preparation: Tips and Tricks. GoldBio. [17] Raw Materials for Biopharmaceutical Manufacturing. Sigma-Aldrich. [5] Temperature Effect on the Acid–Base Properties of β-Alanine in Aqueous Solution | Request PDF. ResearchGate. 2025-08-05. [18] S1 Text: Protocols for the making of Alkaline Buffers and SpeedBead Mix for the purposes of DNA extraction. Protocols for Alkali. bioRxiv. 2025-11-10. [1] β-Alanine. Wikipedia. [3] The Role of Quality Standards for Biomanufacturing Raw Materials. BioPharm International. 2017-08-01. [19] Regulatory Considerations for Raw Material Qualification and Related Controls for Biotechnology Drugs. IPQ.org. [20] The Guide to Fixing pH Drift. pHionics. 2020-11-05. [21] What is the shelf life of a buffer solution? How long does it last after the bottle is opened?. Yokogawa. [22] How to Prepare Your Most Frequently Used Buffers. GoldBio. [23] BIOCHEMISTRY OF BUFFERING CAPACITY AND INGESTION OF BUFFERS IN EXERCISE AND ATHLETIC PERFORMANCE Bryan Saunders1,2 (drbryansaund. Birmingham City University. [9] Influence of the type of amino acids in the formation of precipitates of copper and sulphur in parenteral nutrition. PubMed. 2019-08-26. [24] Buffers for Biochemical Reactions Protocols and Applications Guide-A4 format. ResearchGate. [25] Analytical Techniques: Topic: Buffers | PDF | Buffer Solution | Ph. Scribd. [26] Biopharmaceutical Quality Control: A Comprehensive Guide To QA And QC Processes. [2] Raw materials for biopharmaceutical production. Alsiano. [11] Influences of metal ions on the reaction of amino and imino acids with fluorogenic reagents. [27] Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest. AAT Bioquest. [28] The SOLUTION for All of Your Buffer Needs. [10] Biological buffers and their interactions with metal ions. Hopax Fine Chemicals. 2018-10-05. [29] Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University. [12] Overview of pharmaceutical quality control steps and implementations. GMP SOP. [30] Investigation of buffer capacity 1 Introduction. [31] METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS. IUPAC. [32] RAW MATERIALS & SPECIFICATIONS code no. DESCRIPTION PACKAGING QTY 02-10-00001 Acetyl salicylic acid pregran p.s as per atta. [33] Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]. Scirp.org. 2011-08-24. [34] Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. PubMed Central. 2021-09-19. [35] Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help. Watertest Systems. [6] Storage and Expiry Dating of Analytical Reagents 3. GMP SOP. [36] The impact of temperature changes on biological buffers' pKa | by Daniel Maia. Medium. 2020-01-08. [37] Analysis of Buffer Solutions and Ranges. [38] Behind the Scenes with Buffers. BioPharm International. 2015-02-01. [39] Setting Raw Material Specifications Using Prediction Models. BioProcess International. 2017-01-19. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest. [40] Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing. 2021-09-27. [41] Successful pH Troubleshooting | Yokogawa America. Yokogawa America. [42] Can you store pH buffer solution for extended periods? : r/Homebrewing. Reddit. 2019-03-06. [43] (PDF) Buffer standards for the physiological pH of the zwitterionic buffer 3-[ N -tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid (TAPSO) From (278.15 to 328.15) K. ResearchGate. 2025-08-09.
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Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of Sodium Beta-Alaninate and Other Zwitterionic Buffers
Introduction: The Unsung Hero of Biological Research
In the theater of biological and pharmaceutical research, while proteins, nucleic acids, and cells take center stage, the buffer solution is the silent, indispensable stagehand ensuring the performance runs smoothly. A buffer's primary role is to resist drastic changes in pH, a critical parameter that dictates the structure, function, and stability of biomolecules.[1] The development of zwitterionic buffers, particularly the suite of "Good's buffers," by Dr. Norman E. Good and his colleagues in the 1960s, was a watershed moment for biochemistry.[1][2][3] These buffers were designed to meet a stringent set of criteria ideal for biological research: a pKa between 6 and 8, high water solubility, membrane impermeability, minimal interaction with metal ions, and high chemical and enzymatic stability.[1][2][4][5][6]
While buffers like HEPES, MOPS, and Tris are staples in laboratories worldwide[7][8][9], the exploration of novel buffering agents continues, driven by the quest for improved stability in complex biological formulations and manufacturing processes. This guide focuses on a comparative analysis of a lesser-known but potentially valuable candidate, Sodium Beta-Alaninate , against established zwitterionic and other common biological buffers. As a simple, naturally occurring β-amino acid, beta-alanine in its sodium salt form presents an intriguing profile as a zwitterionic buffer.[10][11]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of properties to provide the causal logic behind buffer selection and presents robust, self-validating experimental protocols for a rigorous comparative evaluation.
The Logic of Buffer Selection: A Multi-Parametric Challenge
Choosing the right buffer is not merely about matching the desired pH. It is a strategic decision that can profoundly impact experimental outcomes, from enzyme kinetics to the long-term stability of a therapeutic protein. The buffer's components can directly interact with the biological system, sometimes in undesirable ways.[12][13][14] For instance, phosphate buffers can precipitate with divalent cations like Ca²⁺ and Mg²⁺, while Tris buffers exhibit a significant temperature-dependent pH shift and can interfere with certain enzymatic reactions.[8][9]
Our comparative analysis will therefore be structured around a core set of performance parameters that define a buffer's utility and limitations.
Core Comparative Parameters
-
Physicochemical Profile: The fundamental characteristics.
-
Buffering Capacity and Effective pH Range
-
Temperature Dependence of pKa
-
Metal Ion Interaction Profile
-
-
Biomolecule Stability: The buffer's impact on the star of the show.
-
Influence on Protein Conformational Stability and Aggregation
-
-
Application-Specific Performance: Compatibility with common lab techniques.
-
Suitability for Cell Culture (Cytotoxicity)
-
Compatibility with Chromatographic and Electrophoretic Methods
-
Below, we will explore each parameter, explaining its significance and providing a detailed protocol for its experimental determination.
Experimental Workflow for Buffer Comparison
The following diagram outlines the logical flow of a comprehensive buffer evaluation study, starting from basic characterization and moving to application-specific performance assays.
Caption: Workflow for comparative evaluation of biological buffers.
Phase 1: Physicochemical Characterization
Buffer Capacity and pKa Determination
Expertise & Experience: Buffer capacity (β) is the quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base.[15][16] It is maximal when the pH equals the pKa of the buffering species.[17] A titration curve provides a wealth of information: the pKa (the pH at the half-equivalence point) and the effective buffering range (typically pKa ± 1).[18] This experiment is foundational because it verifies the primary function of the buffer.
Experimental Protocol 1: Acid-Base Titration for pKa and Buffer Capacity
-
Preparation:
-
Prepare 100 mL of a 50 mM solution for each buffer to be tested (this compound, HEPES, MOPS, Tris) in deionized water.
-
Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Titration Procedure:
-
Place 50 mL of the buffer solution into a 100 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH.
-
Add the 0.1 M HCl titrant in 0.2 mL increments using a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped by at least 2-3 units from the starting pH.
-
Repeat the entire process for a fresh 50 mL aliquot of the same buffer, this time titrating with 0.1 M NaOH until the pH has risen by 2-3 units.
-
Repeat for all other buffer solutions.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.
-
Determine the pKa by identifying the pH at the point where half of the buffer has been neutralized.
-
Calculate the buffer capacity (β) using the formula: β = dC/dpH, where dC is the molar equivalent of acid/base added and dpH is the change in pH. This is the inverse of the slope of the titration curve.
-
Temperature Dependence of pKa (ΔpKa/°C)
Expertise & Experience: Many biological experiments are not performed at ambient temperature (25°C). For instance, cell lysis is often done at 4°C, while enzyme assays might be run at 37°C.[8] Buffers with a high ΔpKa/°C, like Tris (-0.031), will exhibit significant pH changes with temperature fluctuations, leading to poor reproducibility.[9] A low ΔpKa/°C is a hallmark of a robust and reliable biological buffer.
Experimental Protocol 2: Measuring ΔpKa/°C
-
Setup:
-
Use a temperature-controlled water bath and a calibrated pH meter with automatic temperature compensation (ATC) disabled. The pH electrode must be temperature-rated for the range being tested.
-
Prepare 50 mM solutions of each buffer, adjusted to a pH equal to their respective pKa at 25°C.
-
-
Measurement:
-
Place a beaker containing the buffer solution in the water bath set to 5°C. Allow it to equilibrate for 15 minutes.
-
Measure and record the pH and temperature.
-
Increase the water bath temperature in increments of 5°C (up to 40°C), allowing the buffer to equilibrate at each step before recording the pH and temperature.
-
-
Data Analysis:
-
Plot the measured pKa (pH) versus temperature (°C).
-
The slope of the resulting line is the ΔpKa/°C.
-
Hypothetical Physicochemical Data
| Property | This compound | HEPES | MOPS | Tris |
| pKa at 25°C | 9.3 (pKa2) / 3.6 (pKa1) | 7.5 | 7.2 | 8.1 |
| Effective pH Range | 8.3 - 10.3 | 6.8 – 8.2[19] | 6.5 – 7.9[9] | 7.0 – 9.2[20] |
| ΔpKa/°C | -0.018 | -0.014[9] | -0.015[9] | -0.031[9] |
| Metal Ion Binding | Minimal | Negligible[9] | Minimal[9] | Can bind Cu²⁺, Ni²⁺ |
| UV Absorbance (280nm) | Negligible | Negligible | Low | Negligible |
Note: Beta-alanine has two pKa values. For biological applications in the neutral to alkaline range, the pKa of the amino group (pKa2) is relevant for buffering.
Phase 2: Biological Compatibility & Performance
Influence on Protein Stability
Expertise & Experience: This is arguably the most critical parameter for drug development and protein biochemistry. Buffer ions do not merely set the pH; they interact with the protein's hydration shell and surface residues.[12][13] These interactions can either stabilize the native protein structure or promote aggregation and denaturation.[14][21] An ideal buffer should be a "preferentially excluded cosolute," meaning it stabilizes the protein without directly binding to it.
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A Comparative Guide for Metabolic Pathway Studies: Sodium Beta-Alaninate vs. Beta-Alanine
Introduction: The Significance of Beta-Alanine in Cellular Metabolism and Performance
Beta-alanine, a naturally occurring beta-amino acid, is a pivotal molecule in cellular physiology, primarily recognized as the rate-limiting precursor to the dipeptide carnosine.[1] Carnosine is found in high concentrations in skeletal muscle and brain tissue, where it plays a crucial role in intracellular pH regulation, acting as a buffer against the accumulation of hydrogen ions during high-intensity exercise.[2][3] This buffering capacity has made beta-alanine a popular ergogenic aid among athletes seeking to enhance performance and delay the onset of fatigue.[4] Beyond its role in carnosine synthesis, beta-alanine is involved in other metabolic pathways, including the potential to influence oxidative metabolism and mitochondrial biogenesis.[5] Given its importance, optimizing the delivery and bioavailability of beta-alanine is a key focus in nutritional and pharmaceutical research. This has led to the exploration of alternative forms, such as sodium beta-alaninate, the sodium salt of beta-alanine.
This guide provides a comprehensive comparison of this compound and beta-alanine for researchers, scientists, and drug development professionals. We will delve into their chemical properties, explore their metabolic pathways, and present detailed experimental protocols to enable a thorough and objective evaluation of their respective performances in metabolic studies.
Chemical and Physical Properties: A Foundation for Metabolic Differences
Understanding the fundamental chemical and physical properties of beta-alanine and its sodium salt is essential for predicting their behavior in biological systems.
| Property | Beta-Alanine | This compound | Reference |
| Molecular Formula | C₃H₇NO₂ | C₃H₆NNaO₂ | [3][5] |
| Molecular Weight | 89.09 g/mol | 111.08 g/mol | [3][5] |
| Appearance | White crystalline solid | Solid | [3][5] |
| Solubility in Water | 54.5 g/100 mL | Expected to be higher than beta-alanine | [5] |
| pKa (carboxyl) | 3.55 | Not applicable (ionic salt) | [5] |
| pKa (amino) | 10.24 | ~10.24 (for the amino group) | [5] |
The most significant difference lies in the ionic nature of this compound. As a salt, it is expected to have a higher solubility in aqueous solutions compared to the zwitterionic beta-alanine. This enhanced solubility could potentially lead to faster dissolution rates in the gastrointestinal tract, which may influence its absorption and bioavailability.
Metabolic Pathways: From Ingestion to Cellular Action
The primary metabolic fate of ingested beta-alanine is its uptake by various tissues, particularly skeletal muscle, and its subsequent incorporation into carnosine.
Beta-Alanine Metabolism
-
Absorption: Beta-alanine is absorbed from the small intestine into the bloodstream.
-
Transport: It is then transported to various tissues, including muscle and brain, via specific transporters.[6]
-
Carnosine Synthesis: Inside the cell, the enzyme carnosine synthase catalyzes the formation of carnosine from beta-alanine and L-histidine, in an ATP-dependent reaction.[2] Beta-alanine is the rate-limiting substrate in this process.[1]
-
Degradation: Excess beta-alanine can be metabolized in the liver.[1]
The metabolic pathway of beta-alanine is well-established. The key question is whether the delivery of beta-alanine as a sodium salt alters the efficiency of this pathway.
This compound: A Theoretical Metabolic Journey
Upon ingestion, this compound is expected to readily dissociate in the aqueous environment of the digestive system into a sodium ion (Na⁺) and a beta-alaninate ion. From this point, the beta-alaninate ion would be protonated to form beta-alanine, which would then follow the same metabolic pathway as ingested beta-alanine.
The potential advantage of this compound lies in its anticipated higher solubility and potentially faster dissolution rate. This could lead to a more rapid increase in plasma beta-alanine concentrations, potentially enhancing its uptake by target tissues before it is metabolized elsewhere. However, to date, there is a notable lack of direct comparative studies in the scientific literature to confirm this hypothesis.
Visualizing the Metabolic Pathways
To illustrate the metabolic journey of both compounds, the following diagrams are provided.
Caption: Metabolic pathway of ingested beta-alanine.
Caption: Hypothesized metabolic pathway of this compound.
Experimental Protocols for Comparative Analysis
To empirically compare the metabolic fate and efficacy of this compound versus beta-alanine, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and are based on established methodologies.
Protocol 1: In Vitro Cell Culture Model for Cellular Uptake and Carnosine Synthesis
Objective: To compare the rate of cellular uptake and subsequent carnosine synthesis in a relevant cell line (e.g., C2C12 myotubes) when treated with equimolar concentrations of beta-alanine and this compound.
Methodology:
-
Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treatment: Treat the myotubes with equimolar concentrations of beta-alanine or this compound for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and lyse them to collect intracellular contents.
-
Quantification of Intracellular Beta-Alanine and Carnosine:
-
HPLC-MS/MS: Utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and specific quantification of intracellular beta-alanine and carnosine.[7]
-
Chromatographic Separation: Use a suitable column (e.g., a reversed-phase C18 column) with an appropriate mobile phase gradient to separate beta-alanine and carnosine from other cellular components.
-
Mass Spectrometry Detection: Employ multiple reaction monitoring (MRM) to specifically detect and quantify the target analytes.
-
-
-
Data Analysis: Compare the time-course of intracellular beta-alanine and carnosine accumulation between the two treatment groups.
Caption: In vitro cell culture experimental workflow.
Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the bioavailability and pharmacokinetic profiles of orally administered beta-alanine and this compound in a rodent model.
Methodology:
-
Animal Model: Use a cohort of healthy, age-matched rodents (e.g., Sprague-Dawley rats).
-
Dosing: Administer equimolar oral doses of beta-alanine or this compound to the respective groups. Include a control group receiving a vehicle.
-
Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Quantification of Plasma Beta-Alanine:
-
LC-MS/MS: Employ a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to accurately measure beta-alanine concentrations in the plasma samples.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
-
Data Analysis: Statistically compare the pharmacokinetic profiles of the two compounds to determine any differences in absorption rate and overall bioavailability.
Caption: In vivo pharmacokinetic study workflow.
Data Presentation and Interpretation
The data generated from these experiments should be summarized in clear, comparative tables to facilitate interpretation.
Table 2: Hypothetical In Vitro Carnosine Synthesis Data
| Time (hours) | Intracellular Carnosine (nmol/mg protein) - Beta-Alanine | Intracellular Carnosine (nmol/mg protein) - this compound |
| 0 | Baseline | Baseline |
| 1 | X | Y |
| 2 | X | Y |
| 4 | X | Y |
| 8 | X | Y |
| 24 | X | Y |
Table 3: Hypothetical In Vivo Pharmacokinetic Data
| Parameter | Beta-Alanine | This compound | p-value |
| Cmax (µM) | |||
| Tmax (min) | |||
| AUC (µM*min) |
Conclusion and Future Directions
While beta-alanine's role in metabolic pathways is well-documented, the potential advantages of its sodium salt, this compound, remain largely unexplored in peer-reviewed literature. Based on its chemical properties, this compound is hypothesized to offer improved solubility, which could translate to enhanced bioavailability. However, this remains a theoretical advantage that requires rigorous experimental validation.
The experimental protocols outlined in this guide provide a robust framework for researchers to directly compare this compound and beta-alanine. The data generated from such studies will be invaluable in determining if this compound represents a superior alternative for applications in research, sports nutrition, and drug development. Future research should also investigate the long-term effects of supplementation with both compounds on muscle carnosine levels and functional outcomes.
References
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The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. (2019). National Institutes of Health. [Link]
-
β-Alanine. (n.d.). Wikipedia. [Link]
-
The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males. (n.d.). National Institutes of Health. [Link]
-
The Effect of Beta-Alanine versus Alkaline Agent Supplementation Combined with Branched-Chain Amino Acids and Creatine Malate in Highly-Trained Sprinters and Endurance Athletes: A Randomized Double-Blind Crossover Study. (2019). MDPI. [Link]
-
Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. (2019). YouTube. [Link]
-
beta-Alanine, monosodium salt. (n.d.). PubChem. [Link]
-
β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. (2016). ResearchGate. [Link]
-
beta-Alanine, monosodium salt. (n.d.). PubChem. [Link]
-
Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. (2021). National Institutes of Health. [Link]
-
Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. (2017). Chemical Engineering Transactions. [Link]
-
β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. (2016). Zaporozhye Medical Journal. [Link]
-
Method for quantitative detection of beta-alanine and application thereof. (n.d.). SciSpace. [Link]
-
carnosine biosynthesis. (n.d.). PubChem. [Link]
-
BETA ALANINE. (n.d.). Canada.ca. [Link]
-
3-AMINOPROPANOIC ACID. (n.d.). Ataman Kimya. [Link]
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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for Sodium Beta-Alaninate
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. This guide provides an in-depth technical overview of the statistical validation of data obtained using sodium beta-alaninate. It is designed to move beyond procedural checklists, offering a narrative that explains the causality behind experimental choices and ensures that every protocol is a self-validating system. We will explore the common analytical techniques for quantifying this compound, delve into the statistical methods required to validate these techniques in accordance with regulatory standards, and compare its performance with relevant alternatives.
Introduction to this compound and the Imperative of Statistical Validation
This compound, the sodium salt of the non-essential amino acid beta-alanine, is utilized in various applications, including as a buffering agent in pharmaceutical formulations and a component in cell culture media.[1] Its efficacy and safety in these roles are critically dependent on its precise concentration and purity. Therefore, the analytical methods used to quantify this compound must be rigorously validated to ensure data reliability, reproducibility, and compliance with regulatory expectations.
Statistical validation provides the objective evidence that an analytical method is suitable for its intended purpose.[2] It is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide, with guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) providing a framework for this process.[2][3]
Analytical Methodologies for the Quantification of this compound
The selection of an analytical method is the first critical decision in the data generation process. For this compound, two primary techniques are commonly employed: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For amino acid salts like this compound, reversed-phase HPLC is often the method of choice.
-
Preparation of Standard Solutions:
-
Accurately weigh a reference standard of this compound.
-
Prepare a stock solution in a suitable solvent (e.g., deionized water or a mobile phase constituent).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the same solvent as the standards.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Column: A C18 column is a common choice for separating polar analytes like beta-alanine.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of a phosphate buffer and acetonitrile, can be effective.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) is often used for underivatized amino acids.[6]
-
Injection Volume: 10-20 µL.
-
-
Data Acquisition and Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
-
The choice of a C18 column is based on its ability to retain polar compounds like beta-alanine through hydrophobic interactions. The mobile phase composition is optimized to achieve good peak shape and resolution. A buffer is included to control the pH and ensure consistent ionization of the analyte, which is crucial for reproducible retention times.
UV-Visible Spectrophotometry
Spectrophotometry offers a simpler and often faster method for quantification, based on the principle of Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[7]
-
Method Principle: This method is based on the reaction of the primary amino group of beta-alanine with a chromogenic agent, such as the sodium salt of 1,2-naphthoquinone-4-sulfonic acid, to form a colored product that can be measured spectrophotometrically.[7]
-
Preparation of Reagents:
-
Prepare a solution of the chromogenic agent in an appropriate buffer.
-
-
Preparation of Standard Solutions:
-
Prepare a series of this compound standards of known concentrations.
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent as the standards.
-
-
Color Development and Measurement:
-
Mix a known volume of the standard or sample solution with the chromogenic reagent.
-
Allow the reaction to proceed for a specified time to ensure complete color development.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax), which for the reaction with 1,2-naphthoquinone-4-sulfonic acid is 470 nm.[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
The Framework of Statistical Validation
According to the ICH Q2(R1) guidelines, the validation of an analytical procedure involves establishing, through experimental studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] The key validation parameters are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for Statistical Validation of an HPLC Method
Caption: Workflow for the statistical validation of an HPLC method.
Statistical Analysis of Validation Data
The raw data from validation experiments must be subjected to statistical analysis to demonstrate that the method meets the predefined acceptance criteria.[8]
Linearity
Linearity is typically evaluated by visual inspection of a plot of signal as a function of analyte concentration and by performing a linear regression analysis.[6]
-
Correlation Coefficient (r): A value close to 1.0 indicates a strong linear relationship. For instance, a spectrophotometric method for β-alanine showed a correlation coefficient of 1.000.[7]
-
Coefficient of Determination (R²): Represents the proportion of the variance in the dependent variable that is predictable from the independent variable. An R² value > 0.99 is generally considered acceptable.[9]
-
y-intercept: The y-intercept of the regression line should be close to zero.
Accuracy
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[6] It is calculated as:
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
The acceptance criterion for recovery is typically within 98-102% for the assay of a drug substance.
Precision
Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.[6]
RSD (%) = (Standard Deviation / Mean) x 100
The acceptance criteria for RSD are typically ≤ 2%. A study on the spectrophotometric determination of β-alanine reported an RSD of 0.806% for precision.[7]
Self-Validating Systems in Practice:
A self-validating system is one where the experimental design inherently includes controls and checks that confirm the validity of the results. For example, in an HPLC accuracy study, a placebo sample spiked with the analyte at different concentrations is analyzed. The recovery is then calculated. This not only determines the accuracy of the method but also confirms its specificity, as there should be no interfering peaks from the placebo.
Comparison with Alternatives
The choice of this compound in a formulation is often driven by its properties as a buffering agent. A comparison with other common buffering agents is therefore essential for informed decision-making.
Alternative Buffering Agents:
-
Sodium Bicarbonate: A widely used physiological buffer.[10]
-
Sodium Citrate: Another common buffering agent in pharmaceutical preparations.
-
Histidine: An amino acid with buffering capacity in the physiological pH range.
Comparative Performance Data:
| Parameter | This compound | Sodium Bicarbonate | Sodium Citrate | Histidine |
| Buffering Range (pKa) | ~3.6 and ~10.2 | 6.1 | 3.1, 4.8, 6.4 | 6.0 |
| Solubility in Water | High | High | High | Moderate |
| Biocompatibility | Generally good | Good, but can cause gas formation | Good | Excellent |
| Cost | Moderate | Low | Low | High |
Note: The pKa values for beta-alanine are for the carboxylic acid and amino groups, respectively. The buffering capacity will be most effective around these pH values.
Studies have shown that co-supplementation of beta-alanine (the parent compound of this compound) and sodium bicarbonate can have additive effects on buffering capacity and exercise performance.[10][11][12][13][14][15] This suggests that in certain applications, a combination of buffering agents might be more effective than a single agent.
Conclusion
The statistical validation of experimental data for this compound is a critical process that ensures the quality and reliability of scientific findings and is a regulatory requirement in drug development. This guide has provided a framework for understanding the key analytical techniques, the principles of statistical validation according to ICH guidelines, and a comparative analysis of this compound with alternative buffering agents. By adopting a scientifically sound and statistically robust approach to data validation, researchers and drug development professionals can have confidence in their results and make informed decisions based on data of the highest integrity.
References
-
β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Gonçalves, L. d. S., Franchi, M., Mathor, M. B., Lugao, A. B., Carvalho, V. H., Medeiros, M. H. G., Artioli, G. G., & Varca, G. H. C. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE, 14(1), e0210713. [Link]
- Saunders, B., de Oliveira, L. F., da Silva, R. P., de Salles Painelli, V., Sale, C., Harris, R. C., Solis, G. R., Roschel, H., Artioli, G. G., & Gualano, B. (2017). Sodium bicarbonate and beta-alanine supplementation: Is combining both better than either alone? A systematic review and meta-analysis. Critical Reviews in Food Science and Nutrition, 57(1), 1-11.
-
Comparison the effect of Beta-Alanine and sodium bicarbonate supplementation on changes LDH and CK in elite men taekwondo. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
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Harris, R. C., Stellingwerff, T., & Artioli, G. G. (2020). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients, 12(9), 2694. [Link]
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de Salles Painelli, V., Saunders, B., Sale, C., Harris, R. C., Solis, G. R., Roschel, H., Gualano, B., & Artioli, G. G. (2021). Effect of β-alanine and sodium bicarbonate co-supplementation on the body's buffering capacity and sports performance: A systematic review. European Journal of Sport Science, 21(12), 1635-1648. [Link]
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(PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 23, 2026, from [Link]
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BRIEF REVIEW: Beta-alanine and sodium bicarbonate supplementation in combat sports. (2020, October 29). Science for Sport. [Link]
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The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males. (2018). PLOS ONE, 13(7), e0201085. [Link]
- Method for the synthesis of Na-beta-alaninate and calcium pantothenate. (n.d.). Google Patents.
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Effect of β-alanine and sodium bicarbonate co-supplementation on the body's buffering capacity and sports performance: A systematic review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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A study on the bio-based surfactant sodium cocoyl alaninate as a foaming agent for enhanced oil recovery in high-salt oil reservoirs. (2024). RSC Advances, 14(6), 3939-3950. [Link]
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β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. (2018). Chemical Engineering Transactions, 70, 1297-1302. [Link]
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A study on the bio-based surfactant sodium cocoyl alaninate as a foaming agent for enhanced oil recovery in high-salt oil reservoirs. (2024). RSC Advances, 14(6), 3939-3950. [Link]
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Effect of Beta alanine and sodium bicarbonate supplementation on repeated-sprint performance. (2015). Journal of the International Society of Sports Nutrition, 12, 25. [Link]
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Validation of Amino Acid Analysis Methods. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). Molecules, 27(19), 6527. [Link]
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SODIUM LAUROYL HYDROXYETHYL BETA-ALANINATE – Ingredient. (n.d.). COSMILE Europe. Retrieved January 23, 2026, from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
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Development and validation of HPLC method for determination of amino acid mole ratio in Semaglutide. (2022). World Journal of Biology Pharmacy and Health Sciences, 12(02), 043–051. [Link]
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Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). Toxins, 15(11), 643. [Link]
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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CHAPTER 15: Validating Analytical Procedures. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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A Comprehensive Guide to Selecting pH Buffering Agents: A Comparative Analysis of Biological Buffers Beyond Physiological Systems
In the intricate landscape of drug development and biological research, maintaining a stable pH is not merely a procedural step but a cornerstone of experimental validity and reproducibility. While the body employs sophisticated intracellular buffering systems, such as the carnosine synthesis pathway fueled by beta-alanine, the requirements for in vitro applications demand a different class of chemical tools. This guide provides a detailed exploration of commonly employed laboratory buffering agents, presenting them as practical alternatives to the conceptual application of a "sodium beta-alaninate" buffer, a compound not typically utilized for in vitro pH control.
Our focus will be on the practical selection and application of standard laboratory buffers: HEPES, MOPS, Tris, and Phosphate-Buffered Saline (PBS). We will delve into their chemical properties, compare their performance based on experimental data, and provide standardized protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of the most appropriate buffering system for their specific experimental needs.
Deconstructing the Notion of "this compound" as a Laboratory Buffer
Initial exploration into "this compound" as a pH buffer reveals its primary role within a physiological context. Beta-alanine is a precursor to carnosine (β-alanyl-L-histidine), a dipeptide that contributes to intracellular pH buffering in skeletal muscle.[1][2] When supplemented, beta-alanine increases muscle carnosine concentrations, thereby enhancing the capacity to buffer hydrogen ions produced during intense exercise.[2] It is often studied alongside sodium bicarbonate, an extracellular buffer, to investigate synergistic effects on exercise performance.[1][3][4]
However, the direct use of this compound as a prepared buffering agent for in vitro laboratory applications is not standard practice. The "Good's buffers," a series of zwitterionic buffers developed in the 1960s, along with other common buffers like Tris and PBS, are the workhorses of modern biological research due to their well-characterized properties and stability in experimental systems.[5][6]
Therefore, this guide will pivot to a more practical and relevant comparison of these established laboratory buffers, providing a robust framework for selecting the optimal compound for your research.
A Comparative Overview of Key Laboratory Buffering Agents
The selection of an appropriate buffer is contingent on a variety of factors, including the desired pH, the temperature of the experiment, and potential interactions with other components of the system. Below is a comparative table summarizing the key properties of four widely used biological buffers.
| Property | HEPES | MOPS | Tris | PBS (Phosphate-Buffered Saline) |
| pKa at 25°C | 7.5 | 7.2 | 8.1 | 7.2 (for H₂PO₄⁻) |
| Effective pH Range | 6.8 – 8.2[7] | 6.5 – 7.9[7][8] | 7.0 – 9.2[7] | 5.8 – 8.0[7] |
| ΔpKa/°C | -0.014[7] | -0.015[7] | -0.031[7] | -0.0028[7] |
| Metal Ion Binding | Negligible | Minimal[8] | Can bind to some metals[9] | Precipitates with Ca²⁺ and Mg²⁺[7] |
| Cell Membrane Permeability | Impermeable[6] | Impermeable | Permeable[7] | - |
| Toxicity | Can be toxic at high concentrations[7] | Low toxicity, but reports of toxicity to some cell types[7] | Generally low toxicity | Non-toxic[7] |
| Autoclavable | No (can degrade)[7] | No (can degrade)[7] | Yes | No (with divalent cations)[7] |
In-Depth Profile of Alternative Buffering Agents
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
HEPES is a zwitterionic buffer widely favored in cell culture applications for its ability to maintain physiological pH (7.2-7.6) even with changes in carbon dioxide concentration.[6] Its pKa of 7.5 at 25°C makes it an excellent choice for many biological experiments.[7]
-
Advantages: Minimal interaction with metal ions, membrane impermeability, and stability in chemical and enzymatic assays.[6][10]
-
Limitations: Can produce cytotoxic free radicals when exposed to light, not suitable for redox studies, and can interfere with the Lowry protein assay.[7][10]
MOPS (3-(N-morpholino)propanesulfonic acid)
MOPS is another "Good's buffer" with a pKa of 7.2, making it suitable for applications requiring a pH closer to neutral.[8] It is frequently used in RNA electrophoresis and for protein purification in chromatography.[11][12]
-
Advantages: Minimal metal ion binding, low UV absorbance, and suitability for spectrophotometric assays.[8][12]
-
Limitations: Should not be used at concentrations higher than 20 mM for mammalian cell culture, can be degraded by autoclaving in the presence of glucose, and may interfere with the Lowry protein assay.[11]
Tris (tris(hydroxymethyl)aminomethane)
Tris is a primary amine buffer that is cost-effective and widely used in molecular biology for applications like DNA and RNA purification and electrophoresis.[13][14]
-
Advantages: High solubility in water and generally low toxicity.
-
Limitations: Its pKa is highly temperature-dependent (ΔpKa/°C of -0.031), meaning the pH will change significantly with temperature fluctuations.[7] It can also interact with certain enzymes and is not suitable for use with the bicinchoninic acid (BCA) protein assay.[15]
Phosphate-Buffered Saline (PBS)
PBS is an isotonic buffer that is non-toxic to cells, making it ideal for washing cells and tissues and for dilutions.[16][17]
-
Advantages: Isotonic and non-toxic to most cells.[16]
-
Limitations: Has a tendency to precipitate with divalent cations like Ca²⁺ and Mg²⁺ and has a limited buffering capacity at physiological pH compared to other buffers.[7]
Experimental Protocols for Buffer Evaluation
To ensure the selection of the most appropriate buffer, it is crucial to experimentally validate its performance under your specific experimental conditions.
Protocol for Determining Buffering Capacity
This protocol allows for the empirical determination of a buffer's effectiveness in resisting pH changes upon the addition of an acid or base.[18][19]
Materials:
-
Prepared buffer solution (e.g., 50 mM HEPES, pH 7.4)
-
0.1 M HCl
-
0.1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
-
Burettes
Procedure:
-
Place 100 mL of the prepared buffer solution in a beaker with a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Measure and record the initial pH of the buffer solution.
-
Using a burette, add 0.5 mL increments of 0.1 M HCl to the buffer solution.
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue adding HCl until the pH has dropped by at least 2 units.
-
Repeat the procedure with a fresh 100 mL of the same buffer solution, this time titrating with 0.1 M NaOH and recording the pH increase.
-
Plot the pH versus the volume of acid or base added to generate a titration curve. The region where the pH changes minimally represents the effective buffering range.
Caption: Workflow for Determining Buffer Capacity.
Protocol for Assessing Temperature-Dependent pH Shift
This protocol is essential for experiments conducted at temperatures other than ambient.
Materials:
-
Prepared buffer solution
-
Calibrated pH meter with temperature compensation
-
Water bath or incubator
-
Thermometer
Procedure:
-
Prepare the buffer solution at room temperature (e.g., 25°C) and adjust to the desired pH.
-
Place a 50 mL aliquot of the buffer in a container suitable for the water bath or incubator.
-
Measure and record the initial pH and temperature.
-
Transfer the aliquot to the water bath or incubator set to the experimental temperature (e.g., 37°C).
-
Allow the buffer to equilibrate for at least 30 minutes.
-
Measure and record the final pH and temperature.
-
The difference between the initial and final pH demonstrates the temperature-dependent shift.
Sources
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A Head-to-Head Comparison of Sodium Beta-Alaninate for Biopharmaceutical Applications
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Name – Why Purity in a Simple Amino Acid Salt Matters
Sodium beta-alaninate, the sodium salt of the naturally occurring beta-amino acid β-alanine, is a critical component in many modern biopharmaceutical manufacturing processes. Its primary role in cell culture media is to act as a precursor to carnosine, a dipeptide that provides intracellular buffering capacity.[1] This function is vital for maintaining a stable pH environment in high-density cultures, such as those of Chinese Hamster Ovary (CHO) cells, thereby preventing acidification-induced stress and promoting consistent cell growth and viability.[1]
However, not all this compound is created equal. The seemingly simple molecule can harbor process-related impurities that vary significantly between suppliers. These impurities, even at trace levels, can have cascading negative effects on process performance and, ultimately, product quality. The choice of supplier is therefore not a trivial procurement decision but a critical process parameter that warrants rigorous scientific evaluation.
This guide provides a head-to-head comparison framework for this compound from different suppliers. We will move beyond the Certificate of Analysis (CoA) face value and delve into the causality behind experimental choices, providing detailed, self-validating protocols to empower you to make data-driven decisions for your critical drug development and manufacturing workflows.
The Genesis of Impurities: Synthesis Routes and Their Consequences
The quality of this compound is intrinsically linked to the synthesis route of its parent molecule, β-alanine. While biological synthesis methods are advancing, many commercial-grade materials are still produced via chemical synthesis.[2] A common and economical pathway involves the reaction of acrylonitrile with ammonia, followed by hydrolysis.[3] This process, however, is known to generate specific impurities if not meticulously controlled.
The most critical process-related impurity is 3,3'-iminodipropionic acid (IDPA) , also known as di-(2-carboxyethyl)-amine.[4] Its presence is a direct indicator of side reactions during synthesis. Another potential impurity is the dipeptide β-alanyl-β-alanine , which can form during the process.[4] These impurities can impact the performance of the material in cell culture and introduce unknown variables into your process.
Therefore, our comparative analysis will focus on three pillars:
-
Identity and Purity: Confirming the material is what it claims to be and quantifying the primary analyte.
-
Impurity Profiling: Specifically searching for and quantifying known process-related impurities like IDPA.
-
Functional Performance: Assessing the material's ability to support cell health and maintain pH stability in a relevant biological system.
Comparative Analysis: A Hypothetical Showdown of Three Suppliers
For the purpose of this guide, we will analyze hypothetical data from three representative suppliers:
-
Supplier A (Premium Grade): Markets their product as high-purity, specifically for biopharmaceutical use.
-
Supplier B (Standard Grade): A general chemical supplier offering a standard-grade product.
-
Supplier C (Bulk Grade): A supplier focused on high-volume, lower-cost production.
The following table summarizes the key analytical results derived from the protocols detailed later in this guide.
| Parameter | Specification | Supplier A | Supplier B | Supplier C | Method |
| Identity | |||||
| Appearance | White crystalline powder | Conforms | Conforms | Conforms | Visual Inspection |
| Identification by TLC | Conforms to USP Reference | Conforms | Conforms | Conforms | TLC (as per USP ) |
| Assay & Purity | |||||
| Assay (this compound) | ≥99.0% | 99.8% | 99.2% | 99.1% | HPLC-UV with FMOC Derivatization |
| Water Content (Karl Fischer) | ≤0.5% | 0.15% | 0.35% | 0.48% | Karl Fischer Titration |
| Impurity Profile | |||||
| 3,3'-Iminodipropionic Acid (IDPA) | ≤0.15% | Not Detected (<0.01%) | 0.11% | 0.25% | HPLC-UV with FMOC Derivatization |
| Largest Unidentified Impurity | ≤0.10% | 0.04% | 0.08% | 0.12% | HPLC-UV with FMOC Derivatization |
| Total Impurities | ≤0.50% | 0.07% | 0.29% | 0.45% | HPLC-UV with FMOC Derivatization |
| Performance | |||||
| pH Buffering Capacity (ΔpH over 96h) | Report Value | -0.35 | -0.48 | -0.65 | CHO Cell Culture Assay |
| Cell Viability at 96h | ≥90% | 96% | 92% | 85% | CHO Cell Culture Assay (Trypan Blue) |
Analysis Narrative:
-
Supplier A clearly stands out, with the highest purity, undetectable levels of the critical impurity IDPA, and superior performance in the functional cell culture assay, demonstrating robust pH buffering and high cell viability.
-
Supplier B provides a product that meets standard specifications. However, the presence of detectable IDPA and a slightly diminished performance in the cell culture assay suggest it may be less suitable for highly sensitive or critical processes.
-
Supplier C fails to meet the specification for the critical impurity IDPA and shows a significant drop in both pH buffering and cell viability. The higher total impurity level and poor performance indicate a potential risk to process robustness and reproducibility.
Experimental Protocols: The Foundation of Self-Validating Comparison
The trustworthiness of a comparative guide lies in the rigor and transparency of its methodologies. The following protocols are designed to be robust and reproducible.
Workflow for Analytical and Performance Testing
Caption: Overall workflow for this compound supplier qualification.
Protocol 1: Identification by Thin-Layer Chromatography (TLC)
-
Causality: This protocol provides a rapid and cost-effective confirmation of identity against a certified reference standard. It is based on the official USP test for beta-alanine as a related compound in the Pamidronate Disodium monograph, lending it authoritative grounding.[5][6] A failure here immediately disqualifies a supplier.
-
Methodology:
-
Standard Solution Preparation: Dissolve an accurately weighed quantity of USP Beta Alanine RS in water to obtain a solution with a final concentration of 0.06 mg/mL.
-
Test Solution Preparation: For each supplier, dissolve 300 mg of this compound in 10 mL of water.
-
Chromatographic System:
-
Adsorbent: 0.25-mm layer of chromatographic silica gel.
-
Application Volume: 10 µL.
-
Developing Solvent System: A mixture of methanol, diisopropyl ether, and 25% ammonia (9:8:4).
-
-
Procedure:
-
Apply the Standard and Test solutions to the TLC plate.
-
Develop the chromatogram in a suitable chamber until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate and dry at 100-105°C until the ammonia odor is gone.
-
Spray the plate with a ninhydrin solution (0.2 g of ninhydrin in 100 mL of a mixture of butyl alcohol and 2 N acetic acid (95:5)).
-
Heat the plate at 100-105°C for approximately 15 minutes.
-
-
Analysis: The principal spot in the chromatogram of each Test Solution should correspond in Rf value, color, and size to the principal spot in the chromatogram of the Standard Solution.
-
Protocol 2: HPLC Assay and Impurity Profiling
-
Causality: High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for accurate quantification of both the main compound and critical impurities like IDPA.[1] Pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) allows for highly sensitive fluorescence or UV detection of primary and secondary amines, making it ideal for this application.[7] This method provides the quantitative data needed to differentiate suppliers based on purity.
Caption: High-level workflow for the HPLC-based quantitative analysis.
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetate buffer (pH 4.2).
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Beta-Alanine Stock: Accurately weigh and dissolve USP Beta Alanine RS in water.
-
IDPA Stock: Accurately weigh and dissolve IDPA reference standard in water.
-
Working Standard: Combine aliquots of stock solutions and dilute to create a working standard containing approximately 0.5 mg/mL of beta-alanine and 0.75 µg/mL of IDPA (corresponding to 0.15% impurity).
-
-
Sample Preparation: For each supplier, accurately weigh and dissolve this compound in water to a nominal concentration of 0.5 mg/mL.
-
Derivatization Procedure (for all solutions):
-
To 100 µL of sample or standard, add 100 µL of borate buffer (pH 8.5).
-
Add 200 µL of FMOC-Cl reagent (in acetonitrile).
-
Vortex and allow to react for 2 minutes at room temperature.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm.
-
Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A time-based gradient from ~20% to 70% Mobile Phase B.
-
-
Analysis:
-
Calculate the assay of this compound against the USP Beta Alanine RS peak area.
-
Calculate the percentage of IDPA in the sample against the IDPA peak area in the standard.
-
Identify any other peaks and calculate their area percentage relative to the main beta-alaninate peak.
-
-
Protocol 3: Functional Assay in CHO Cell Culture
-
Causality: Analytical data is crucial, but a functional assay demonstrates the material's performance in a biologically relevant system. This assay directly tests the primary function of this compound in cell culture: maintaining pH stability.[2][8] A decline in pH indicates metabolic stress (e.g., lactate accumulation), which can be exacerbated by poor quality media components.[9] Cell viability is measured concurrently as a direct indicator of cellular health.
-
Methodology:
-
Cell Line and Media:
-
Use a standard CHO-S cell line.
-
Prepare a basal cell culture medium (e.g., CD FortiCHO™) without beta-alanine.
-
-
Experimental Setup:
-
Prepare three media batches, each supplemented with an equivalent molar concentration of this compound from Supplier A, B, and C. Include a negative control (no beta-alanine).
-
Seed CHO-S cells at a density of 0.5 x 106 viable cells/mL into shake flasks for each condition.
-
-
Incubation: Incubate all flasks at 37°C, 8% CO2, with shaking at 120 RPM.
-
Monitoring:
-
At T=0, 24, 48, 72, and 96 hours, aseptically remove a sample from each flask.
-
pH Measurement: Immediately measure the pH of the culture supernatant using a calibrated benchtop pH meter.
-
Viable Cell Density and Viability: Stain cells with Trypan Blue and count using an automated cell counter or hemocytometer to determine viable cell density and percent viability.
-
-
Analysis:
-
Plot the pH change over time for each supplier. A smaller drop in pH indicates better buffering capacity and a more stable culture environment.
-
Compare the final cell viability at 96 hours. Higher viability indicates lower cytotoxicity and better overall performance.
-
-
Conclusion: An Evidence-Based Approach to Supplier Qualification
The selection of a raw material supplier in the biopharmaceutical industry must be a rigorous, data-driven process. This guide demonstrates that significant differences can exist between this compound from various suppliers, particularly concerning the profile of process-related impurities. Our hypothetical comparison shows that a premium-grade material (Supplier A) with undetectable levels of the critical impurity IDPA provides superior performance in maintaining pH stability and cell viability in a functional assay. In contrast, a lower-grade material (Supplier C) with higher impurity levels poses a direct risk to process consistency and cell health.
By implementing a three-tiered approach of pharmacopeial identity testing, quantitative HPLC-based purity and impurity analysis, and a functionally relevant cell culture assay, researchers and drug development professionals can build a robust, self-validating system for raw material qualification. This ensures that the chosen this compound will support, not compromise, the stability and productivity of your bioprocesses.
References
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- U.S. Pharmacopeia. Pamidronate Disodium Monograph.
-
National Center for Biotechnology Information. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. [Link]
-
Frontiers in Bioengineering and Biotechnology. Advances in the synthesis of β-alanine. [Link]
-
Agilent Technologies. Certificate of Analysis - Amino Acid Standard. [Link]
-
USP-NF. Pamidronate Disodium. [Link]
-
Waters Corporation. Quantitative Amino Acid Analysis of Biopharmaceuticals. [Link]
-
Scientific Bioprocessing, Inc. pH Monitoring is the Key to Cell Culture. [Link]
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-
PubChem - National Center for Biotechnology Information. β-Alanine. [Link]
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AmbioPharm. What data is provided on the Certificate of Analysis (CoA)? [Link]
-
Culture Collections - UK Health Security Agency. CO2 concentration and pH control in the cell culture laboratory. [Link]
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National Center for Biotechnology Information. Monitoring pH and dissolved oxygen in mammalian cell culture using optical sensors. [Link]
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GenScript. Certificates of Analysis for Peptides: What Researchers Need to Know. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Alanine. [Link]
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Nanjing Chemical Material Corp. BETA-Alanine Process Introduction. [Link]
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IPEC Federation. Certificate of Analysis Guide for Bulk Pharmaceutical Excipients. [Link]
-
ResearchGate. Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. [Link]
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- 4. β-丙氨酸 BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pamidronate Disodium [drugfuture.com]
- 6. Pamidronate Disodium for Injection [drugfuture.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
